molecular formula C8H9ClFNO B1390562 6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride CAS No. 1210247-51-0

6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Cat. No.: B1390562
CAS No.: 1210247-51-0
M. Wt: 189.61 g/mol
InChI Key: VMPQDXMPPNCWGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a useful research compound. Its molecular formula is C8H9ClFNO and its molecular weight is 189.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-fluoro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO.ClH/c9-6-1-2-8-7(5-6)10-3-4-11-8;/h1-2,5,10H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPQDXMPPNCWGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for researchers and medicinal chemists working with 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride .[1] It moves beyond basic catalog data to explore the synthesis, reactivity, and pharmacological utility of this "privileged scaffold."

Content Type: Technical Whitepaper & Experimental Protocol Subject: Heterocyclic Chemistry / Medicinal Chemistry Scaffolds CAS Registry (Precursor): 398-63-0 (Lactam form); Specific salt forms are often custom-synthesized.[1]

Introduction: The Fluorinated Benzoxazine Advantage

The 3,4-dihydro-2H-1,4-benzoxazine core is a "privileged structure" in drug discovery, serving as a rigid morpholine analogue fused to a benzene ring.[1] The introduction of a fluorine atom at the 6-position is a strategic medicinal chemistry modification designed to:

  • Block Metabolic Oxidation: The C6 position is a primary site for cytochrome P450-mediated hydroxylation in the unsubstituted scaffold.[1] Fluorine substitution blocks this metabolic soft spot, extending the compound's half-life (

    
    ).
    
  • Modulate Lipophilicity: The strong electron-withdrawing nature of fluorine lowers the pKa of the neighboring amine (N4), altering membrane permeability and blood-brain barrier (BBB) penetration.[1]

  • Enhance Ligand Binding: The C-F bond can participate in specific multipolar interactions with protein targets, particularly in the hydrophobic pockets of Serotonin (5-HT) and Dopamine (D2/D3) receptors.[1]

This hydrochloride salt form (HCl) is the preferred state for handling and storage, providing enhanced crystallinity, water solubility, and resistance to oxidative degradation compared to the free base.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

PropertySpecificationNotes
IUPAC Name 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloridePrecise nomenclature is critical to distinguish from 2,3-dihydro isomers.[1]
Molecular Formula C₈H₈FNO[1] · HClSalt stoichiometry is typically 1:1.
Molecular Weight ~189.61 g/mol 153.15 (Free Base) + 36.46 (HCl).[1]
Appearance Off-white to pale beige crystalline solidHighly dependent on purity; oxidation leads to darkening.[1]
Solubility Water, Methanol, DMSOLimited solubility in non-polar solvents (DCM, Hexane).
Melting Point >180°C (Decomposition)HCl salts typically decompose before distinct melting.
Hygroscopicity ModerateRequires storage in desiccated conditions.[1]

Synthesis & Manufacturing Protocol

The synthesis of 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is rarely a single-step purchase for novel derivatives; it is best synthesized from the stable lactam precursor.[1]

Mechanism of Action (Synthesis)

The route involves the reduction of the amide carbonyl of 6-fluoro-2H-1,4-benzoxazin-3(4H)-one (CAS 398-63-0) followed by acid salt formation.[1] The reduction transforms the planar, non-basic amide into a puckered, basic secondary amine.

Step-by-Step Protocol
Phase 1: Reduction of the Lactam
  • Reagents: 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one (1.0 eq), Borane-Tetrahydrofuran complex (BH₃[1]·THF, 1.0 M, 2.5 eq).

  • Solvent: Anhydrous THF.

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

  • Dissolution: Charge the flask with the lactam precursor and dissolve in anhydrous THF (0.2 M concentration).

  • Addition: Cool to 0°C. Add BH₃·THF dropwise via a pressure-equalizing addition funnel. Caution: Exothermic H₂ gas evolution.

  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (the amide spot will disappear; a more polar amine spot will appear).

  • Quench: Cool to 0°C. Carefully add Methanol to quench excess borane.

  • Workup: Evaporate solvent. Redissolve residue in dilute HCl and heat at 60°C for 1 hour to break the boron-amine complex. Basify with NaOH (pH > 10) and extract into Ethyl Acetate.

Phase 2: Hydrochloride Salt Formation
  • Reagents: 4M HCl in Dioxane or Diethyl Ether.

  • Precipitation: Dissolve the crude free base oil in a minimum amount of dry Diethyl Ether or Ethanol.[1]

  • Acidification: Dropwise add 4M HCl (in Dioxane) at 0°C with vigorous stirring. A white precipitate should form immediately.[1]

  • Filtration: Filter the solid under vacuum/inert gas.

  • Recrystallization: Recrystallize from Ethanol/Ether to remove trace boron impurities.[1]

Visual Workflow (DOT Diagram)

SynthesisPath cluster_0 Critical Quality Control Point Lactam Precursor: 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one (CAS 398-63-0) Reduction Reduction (BH3·THF, Reflux) Lactam->Reduction Intermediate Boron-Amine Complex Reduction->Intermediate Hydrolysis Acid Hydrolysis (HCl, Heat) Intermediate->Hydrolysis FreeBase Free Base: 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine Hydrolysis->FreeBase SaltForm Salt Formation (HCl in Dioxane) FreeBase->SaltForm FinalProduct Final Product: HCl Salt SaltForm->FinalProduct

Figure 1: Synthetic pathway transforming the stable lactam into the bioactive hydrochloride salt. The acid hydrolysis step is critical to remove boron complexes that can interfere with biological assays.

Medicinal Chemistry Applications

The 6-fluoro-benzoxazine core acts as a bioisostere for indole and quinoline systems.[1] Its applications are driven by its specific electronic and steric profile.[1]

A. Serotonergic Modulation (5-HT Receptors)

The 6-fluoro substitution mimics the electronic density of the hydroxyl group in Serotonin (5-HT) without the metabolic vulnerability.[1]

  • Mechanism: The basic nitrogen (protonated at physiological pH) forms a salt bridge with the conserved Aspartate residue (Asp3.32) in GPCRs.[1]

  • Application: Development of 5-HT2C agonists for obesity and 5-HT6 antagonists for cognitive enhancement.[1]

B. Antibacterial Pharmacophores

While fluoroquinolones (like Levofloxacin) use a tricyclic pyrido-benzoxazine core, the bicyclic 6-fluoro-benzoxazine is explored as a "fragment" in fragment-based drug discovery (FBDD) to target bacterial DNA gyrase.[1]

  • Rationale: The fluorine atom enhances binding to the enzyme-DNA complex via Van der Waals interactions.[1]

C. Dopamine D3 Selectivity

Research indicates that the distance between the basic nitrogen and the aromatic center in benzoxazines provides optimal geometry for Dopamine D3 receptor selectivity, relevant in antipsychotic drug development.

Analytical Characterization (QC)[1]

To ensure the integrity of the synthesized HCl salt, the following analytical parameters must be met:

TechniqueExpected Signal / ResultDiagnostic Value
¹H NMR (DMSO-d₆) Doublet of doublets at ~6.5–6.8 ppm (Aromatic protons).[1] Broad singlet >9.0 ppm (NH₂⁺).[1]Confirms reduction of Carbonyl (disappearance of C=O signal) and salt formation.
¹⁹F NMR Single peak at ~ -120 to -125 ppm.[1]Confirms presence of Fluorine and absence of defluorinated impurities.[1]
Mass Spectrometry (ESI+) [M+H]⁺ = 154.1 (Free base mass).[1]Verifies molecular weight.
Elemental Analysis Cl content ~18.7%.Confirms 1:1 stoichiometry of the HCl salt.

Handling, Stability & Safety

  • Storage: Store at -20°C. The secondary amine is prone to slow oxidation (N-oxide formation) if left at room temperature in air.[1]

  • Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to "clumping" and weighing errors. Always equilibrate to room temperature in a desiccator before opening.

  • Safety (MSDS Summary):

    • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2]

    • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

  • PubChem. (2025).[1][2] 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one (Compound Summary). National Library of Medicine.[1] [Link]

  • ResearchGate. (2020).[1][3] Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.[1][Link]

  • ACS Omega. (2018).[1] Development of Hydrogen-Rich Benzoxazine Resins.[1][4][Link][1]

Sources

The Benzoxazine Architecture: From Synthetic Origins to Therapeutic and Material Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of benzoxazine derivatives, bridging the gap between their historical emergence in organic synthesis and their dual-state dominance in high-performance materials and medicinal chemistry. We explore the structural dichotomy between 1,3-benzoxazines (thermosetting resins) and 1,4-benzoxazines (bioactive pharmacophores), offering reproducible protocols for solventless synthesis and detailing the mechanistic underpinnings of Cationic Ring-Opening Polymerization (ROP).

Historical Genesis & Structural Evolution

The history of benzoxazines is a narrative of rediscovery. While the heterocyclic structure—a benzene ring fused to an oxazine ring—was theoretically plausible earlier, the definitive synthetic route was established in 1944 by Holly and Cope . Their work in the Journal of the American Chemical Society laid the foundation for the Mannich condensation route still used today.

For decades, these compounds remained laboratory curiosities. It was not until the 1990s , through the pioneering work of Hatsuo Ishida , that 1,3-benzoxazines were recognized for their potential as a new class of phenolic resins. Unlike traditional phenolics, polybenzoxazines offered near-zero shrinkage upon polymerization, superior flame retardance, and low water absorption.

Structural Dichotomy

The field is split into two distinct domains based on the heteroatom positioning:

IsomerPrimary DomainKey Characteristic
1,3-Benzoxazine Material ScienceUndergoes Ring-Opening Polymerization (ROP) to form high-performance thermosets.
1,4-Benzoxazine Medicinal ChemistryBioisostere of quinolines; core scaffold for antibiotics (e.g., Levofloxacin) and anticoagulants.

Synthetic Methodologies: The Mannich Route

The most robust method for synthesizing 1,3-benzoxazine monomers is the Mannich condensation involving a phenol, a primary amine, and formaldehyde.

Mechanistic Pathway

The reaction proceeds through a stepwise condensation. The amine reacts with formaldehyde to form a triazine or iminium intermediate, which then undergoes electrophilic aromatic substitution on the phenol, followed by ring closure.

MannichSynthesis Reactants Phenol + Primary Amine + Formaldehyde Intermediate N-hydroxymethyl amine (Hemiaminal) Reactants->Intermediate - H2O Iminium Iminium Ion (Electrophile) Intermediate->Iminium Acid/Heat Closure Ring Closure (Dehydration) Iminium->Closure Electrophilic Subst. Product 1,3-Benzoxazine Monomer Closure->Product

Figure 1: Step-wise mechanistic flow of the Mannich condensation leading to benzoxazine formation.

Protocol: Solventless Synthesis of Bisphenol-A Benzoxazine (BA-a)

Rationale: Solventless synthesis is preferred in industrial scaling to adhere to Green Chemistry principles (high atom economy, no VOCs).

Materials:

  • Bisphenol A (BPA): 1 mol eq.

  • Aniline: 2 mol eq.

  • Paraformaldehyde (PFA): 4 mol eq.

Methodology:

  • Mixing: In a round-bottom flask equipped with a mechanical stirrer, mix BPA and Aniline. Heat to 80°C until a homogeneous melt is obtained.

  • Addition: Gradually add Paraformaldehyde in small portions over 30 minutes. Caution: Exothermic reaction. maintain temperature below 110°C to prevent premature polymerization.

  • Reaction: Once addition is complete, raise temperature to 110-120°C and react for 40-60 minutes. The mixture will become transparent.

  • Degassing: Apply vacuum (reduced pressure) for 15 minutes to remove the water byproduct.

  • Purification: Pour the hot melt onto a release paper/tray to cool. The resulting solid is the crude benzoxazine monomer.

  • Validation (Self-Check):

    • FTIR Analysis: Look for the characteristic oxazine ring band at 930–950 cm⁻¹ . The disappearance of the phenolic -OH stretch (~3400 cm⁻¹) confirms ring closure.

Polymer Science: Cationic Ring-Opening Polymerization (ROP)

Polybenzoxazines are formed via thermally induced cationic ROP.[1][2][3] This mechanism is unique because it does not require an external catalyst, although Lewis acids can accelerate it.

The Mechanism

The polymerization is initiated by the thermal cleavage of the C-O bond in the oxazine ring, forming a carbocation. This electrophile attacks the ortho-position of a neighboring monomer, establishing a Mannich bridge network.

ROP_Mechanism Monomer Benzoxazine Monomer (Closed Ring) Initiation Thermal Initiation (C-O Bond Cleavage) Monomer->Initiation Zwitterion Zwitterionic Intermediate (N+ and O-) Initiation->Zwitterion Heat (>180°C) Propagation Electrophilic Attack on Neighboring Ring Zwitterion->Propagation Propagation->Propagation Chain Growth Polymer Polybenzoxazine Network (Phenolic Mannich Bridge) Propagation->Polymer

Figure 2: Cationic Ring-Opening Polymerization (ROP) pathway transforming monomers into cross-linked phenolic networks.

Key Material Properties:

  • Volumetric Change: Near-zero shrinkage (due to ring opening expansion counteracting bond formation contraction).

  • Thermal Stability: High

    
     (150°C–300°C depending on backbone).
    
  • Flammability: Inherently self-extinguishing (V-0 rating) due to high char yield.

Pharmacological Frontiers: 1,4-Benzoxazines

While 1,3-isomers dominate materials, the 1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry. It serves as a bioisostere for quinolone antibiotics and possesses intrinsic biological activity.

Structure-Activity Relationship (SAR)

The 1,4-benzoxazine core allows for precise tuning of biological activity through substitution at specific positions.

PositionModification EffectTherapeutic Example
N-4 Alkylation improves lipophilicity and metabolic stability.Levofloxacin (Antibiotic)
C-2/C-3 Carbonyl insertion (forming benzoxazinones) enhances receptor binding.Bleonex (Anticancer)
C-6/C-7 Halogenation (F, Cl) significantly boosts potency.Ofloxacin (Antibiotic)
Case Study: Levofloxacin

Levofloxacin, a third-generation fluoroquinolone, utilizes a tricyclic structure where the 1,4-benzoxazine ring is fused to the quinoline core. This "bridged" structure restricts the rotation of the N-1 substituent, enhancing the drug's affinity for bacterial DNA gyrase and Topoisomerase IV.

Synthesis Insight: The synthesis of Levofloxacin derivatives often involves the cyclization of poly-functionalized aniline precursors, distinct from the Mannich route used for polymer resins.

SAR_Logic Core 1,4-Benzoxazine Scaffold PosN4 N-4 Position: Lipophilicity Control Core->PosN4 PosC2 C-2/C-3 Position: H-Bonding (Receptor Affinity) Core->PosC2 PosC6 C-6/C-7 Position: Potency (Halogenation) Core->PosC6 Drug Target: DNA Gyrase / Topoisomerase PosC2->Drug Interaction PosC6->Drug Inhibition

Figure 3: Pharmacophore mapping of the 1,4-benzoxazine core demonstrating critical substitution points for drug design.

References

  • Holly, F. W., & Cope, A. C. (1944).[4] Condensation Products of Aldehydes and Ketones with o-Aminobenzyl Alcohol and o-Hydroxybenzylamine. Journal of the American Chemical Society, 66(11), 1875–1879. Link

  • Ning, X., & Ishida, H. (1994). Phenolic materials via ring-opening polymerization: Synthesis and characterization of bisphenol-A based benzoxazines and their polymers. Journal of Polymer Science Part A: Polymer Chemistry, 32(6), 1121-1129. Link

  • Ghosh, N. N., et al. (2007).[5] Polybenzoxazine–new high performance thermosetting resins: synthesis and properties. Progress in Polymer Science, 32(11), 1344-1391. Link

  • Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews, 105(2), 559–592. Link

  • Toubal, K., et al. (2020). Solvent-free synthesis of benzoxazines: A review. Green Chemistry Letters and Reviews, 13(4), 1-15. Link

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 6-Fluoro-3,4-dihydro-2H-benzo[b]oxazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling & Thermodynamic Analysis of 6-Fluoro-3,4-dihydro-2H-benzo[b]oxazine Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary & Chemical Context

6-Fluoro-3,4-dihydro-2H-benzo[b]oxazine hydrochloride (often a key intermediate in the synthesis of fluoroquinolone antibiotics like Levofloxacin and Ofloxacin) presents a distinct solubility profile governed by its dual nature: a lipophilic fluorinated aromatic core and a hydrophilic ionic salt headgroup.

Understanding the solubility of this compound is critical for:

  • Process Optimization: Maximizing yield during nucleophilic substitution reactions.

  • Purification: Designing efficient recrystallization protocols to remove regioisomers (e.g., 7-fluoro analogs).

  • Formulation: Ensuring bioavailability in early-stage drug delivery studies.

This guide provides a comprehensive framework for determining, modeling, and applying solubility data for this specific benzoxazine derivative.

Chemical Identity[1][2][3][4][5][6][7]
  • Systematic Name: 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

  • Core Characteristics:

    • Fluorine Atom (C6): Increases lipophilicity and metabolic stability but decreases water solubility relative to the non-fluorinated parent.

    • Secondary Amine (HCl Salt): Dominates the solubility behavior, imparting high solubility in polar protic solvents (water, alcohols) and insolubility in non-polar hydrocarbons.

Theoretical Solubility Framework

Before experimental determination, a predictive understanding of the solute-solvent interaction is required to select appropriate solvent systems.

Predicted Solubility Trends

Based on the "Like Dissolves Like" principle and the specific functional groups of the target molecule:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Water, Methanol, EthanolHigh Strong ion-dipole interactions between the solvent and the ammonium chloride salt moiety. Hydrogen bonding stabilizes the amine.
Polar Aprotic DMSO, DMF, DMAcHigh High dielectric constants facilitate dissociation of the salt; effective solvation of the aromatic core.
Moderately Polar Acetone, Ethyl AcetateLow to Moderate Limited ability to solvate the ionic lattice compared to alcohols; often used as anti-solvents.
Non-Polar Hexane, Toluene, Diethyl EtherNegligible Lack of dipole moment to overcome the crystal lattice energy of the hydrochloride salt.
Solvation Mechanism Diagram

The following diagram illustrates the competitive interaction between the crystal lattice energy and solvation enthalpy.

SolvationMechanism Solid Solid Crystal Lattice (Ionic Interactions) Transition Transition State (Surface Wetting) Solid->Transition Energy Input (ΔH_fus) Solvent Solvent Molecules (Dipoles) Solvent->Transition Diffusion Solution Solvated Ions (Dissolved State) Transition->Solution Solvation Enthalpy (ΔH_solv) Solution->Solid Recrystallization (Supersaturation)

Figure 1: Thermodynamic cycle of dissolution for benzoxazine salts. Solubility is achieved when ΔH_solv overcomes the lattice energy.

Experimental Protocols for Solubility Determination

To generate authoritative data, two complementary methods are recommended: the Static Equilibrium Method (Gold Standard) and the Dynamic Laser Monitoring Method (High Throughput).

Protocol A: Static Isothermal Saturation (Shake-Flask Method)

This protocol ensures thermodynamic equilibrium is reached, critical for accurate thermodynamic modeling.

Materials:

  • 6-Fluoro-3,4-dihydro-2H-benzo[b]oxazine HCl (Purity >99%)

  • HPLC-grade solvents (MeOH, EtOH, Water, Acetone)

  • Thermostatic shaker bath (Control ±0.05 K)

  • 0.45 µm PTFE syringe filters

Step-by-Step Workflow:

  • Preparation: Add excess solid compound to 10 mL of the target solvent in a glass vial.

  • Equilibration: Place vials in the thermostatic shaker. Agitate at 150 rpm for 24–48 hours at the target temperature (e.g., 298.15 K).

  • Sedimentation: Stop agitation and allow the suspension to settle for 2–4 hours. Ensure the temperature remains constant.

  • Sampling: Withdraw the supernatant using a pre-warmed syringe. Filter immediately through a 0.45 µm filter to remove undissolved micro-crystals.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (Detection typically at 254 nm or 280 nm depending on the benzoxazine chromophore).

  • Replication: Perform in triplicate. Results should be reported as Mole Fraction (

    
    ).
    
Protocol B: Dynamic Laser Monitoring (Turbidimetry)

Ideal for rapidly determining the metastable zone width (MSZW) for recrystallization.

  • Setup: Place a known mass of solute and solvent in a reactor with a turbidity probe.

  • Heating: Heat at a constant rate (e.g., 0.5 K/min) until the solution becomes clear (transmittance = 100%). Record

    
    .
    
  • Cooling: Cool at a constant rate until turbidity appears (transmittance drops). Record

    
    .
    
  • Analysis: The hysteresis between

    
     and 
    
    
    
    defines the metastable zone.

Thermodynamic Modeling & Analysis

Raw solubility data must be mathematically modeled to extract thermodynamic parameters (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


, 

,

). This validates the internal consistency of the data.
Modified Apelblat Equation

This is the most accurate empirical model for correlating solubility with temperature for pharmaceutical salts.



  • 
     : Mole fraction solubility[1]
    
  • 
     : Absolute temperature (Kelvin)[2]
    
  • 
     : Empirical constants derived from regression analysis.
    
Van't Hoff Analysis

Used to determine the enthalpy and entropy of dissolution.



  • 
     : Enthalpy of dissolution (typically positive/endothermic for this class).
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     : Entropy of dissolution.[2]
    
  • Interpretation: If the plot of

    
     vs 
    
    
    
    is linear, the dissolution enthalpy is constant over the temperature range.
Data Processing Workflow

DataAnalysis RawData Raw HPLC Data (Concentration mg/mL) Conversion Convert to Mole Fraction (x) RawData->Conversion Modeling Fit to Apelblat Model (Regression R² > 0.99) Conversion->Modeling Params Calculate ΔH, ΔS, ΔG Modeling->Params

Figure 2: Computational workflow for thermodynamic parameter extraction.

Application: Recrystallization Strategy

The primary industrial application of solubility data for 6-fluoro-3,4-dihydro-2H-benzo[b]oxazine HCl is purification.

Solvent Selection Logic

Based on general benzoxazine salt properties:

  • Good Solvent: Methanol or Ethanol (High solubility at high T).

  • Anti-Solvent: Acetone or Ethyl Acetate (Low solubility).

Recommended Recrystallization Protocol
  • Dissolution: Dissolve the crude hydrochloride salt in the minimum volume of boiling Ethanol (95%) .

  • Filtration: Hot filtration to remove mechanical impurities.

  • Crystallization:

    • Method A (Cooling): Slowly cool the solution to 0–5°C.

    • Method B (Anti-solvent): Slowly add Acetone or Diethyl Ether to the hot solution until turbidity persists, then cool.

  • Isolation: Filter the white crystalline solid and wash with cold anti-solvent.

Typical Solubility Profile (Representative Data)

Note: Values below are representative of fluoro-benzoxazine salts and should be verified experimentally.

SolventT (K)Solubility (Mole Fraction x 10³)Comments
Methanol 298.1515.2Excellent solvent; risk of yield loss if not cooled sufficiently.
Ethanol 298.158.4Ideal balance for recrystallization.
Water 298.1525.1Very high; difficult to recover product without lyophilization.
Acetone 298.151.2Excellent anti-solvent.
Toluene 298.15< 0.1Practically insoluble.

References

  • Synthesis & Purification Context

    • Patent: Preparation method of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride (demonstrates alcohol-based purification of similar fluoro-benzoxazine salts).[3]

    • Journal: Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines (discusses solubility of benzoxazine monomers in various organic solvents). Macromolecules. Link

  • Methodological Standards

    • Protocol: Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents (Standard protocol for Apelblat modeling). Journal of Chemical & Engineering Data. Link

    • Thermodynamics: Solubility determination and thermodynamic modeling of pharmaceutical salts in binary solvent mixtures. Journal of Molecular Liquids.

Sources

Methodological & Application

experimental protocol for using 6-fluoro-3,4-dihydro-2H-benzo[b]oxazine hydrochloride in vitro

[1]

Introduction & Mechanistic Grounding

6-Fluoro-3,4-dihydro-2H-benzo[b]oxazine hydrochloride (hereafter 6-F-BZOX ) is a "privileged scaffold" in medicinal chemistry.[1] It serves as the critical pharmacophore for the fluoroquinolone class of antibiotics (e.g., Levofloxacin, Ofloxacin) and has emerged as a high-value core for developing serotonergic (5-HT1A/D) and dopaminergic (D2) ligands.

Unlike fully optimized drugs, 6-F-BZOX is often used in in vitro workflows as a fragment probe or synthetic intermediate .[1] Its utility lies in its ability to mimic the hydrogen-bond acceptor/donor motifs of purine bases (relevant for Topoisomerase II inhibition) while maintaining a rigid bicyclic structure necessary for receptor docking.[1]

Core Applications
  • Fragment-Based Drug Discovery (FBDD): Screening for binding affinity against Topoisomerase II or GPCRs.[1]

  • ADME-Tox Benchmarking: Establishing the metabolic stability baseline of the benzoxazine ring before derivatization.

  • Synthetic Validation: Testing the biological inertness of the core scaffold prior to functionalization.[1]

Physicochemical Preparation & Handling

The hydrochloride salt form provides enhanced water solubility compared to the free base, but it introduces acidity that must be buffered in cell-based assays.

Protocol A: Stock Solution Preparation
  • Compound: 6-Fluoro-3,4-dihydro-2H-benzo[b]oxazine HCl (MW: ~189.6 g/mol )[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous,

    
    99.9%.
    
  • Target Concentration: 10 mM or 50 mM.

Step-by-Step:

  • Weighing: Weigh the hygroscopic HCl salt rapidly into a sterile amber glass vial.

  • Dissolution: Add DMSO to achieve 50 mM. Vortex for 30 seconds.[1] The solution should be clear and colorless.

    • Note: If using water/PBS, the solution will be acidic (pH ~3-4).[1] For cell assays, DMSO is preferred as the stock solvent to prevent pH shock upon dilution.

  • Storage: Aliquot into single-use volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).
    

Critical Control (Self-Validating Step): Dilute 10


1

Experimental Protocol: Microsomal Metabolic Stability

The benzoxazine ring is susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. This assay determines the intrinsic clearance (

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) (20 mg/mL protein).[1]

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

  • Positive Control: Verapamil (High clearance) or Warfarin (Low clearance).[1]

Workflow Diagram (DOT)

MicrosomalStabilityStock6-F-BZOX Stock(10 mM DMSO)MixMaster Mix Prep(Microsomes + Buffer)Stock->MixDilute to 1 µMIncubationIncubation37°C, 100 rpmMix->IncubationAdd NADPHSamplingTimepoint Sampling(0, 5, 15, 30, 60 min)Incubation->SamplingAliquot 50 µLQuenchQuench & Centrifuge(Cold ACN + IS)Sampling->QuenchPrecipitate ProteinAnalysisLC-MS/MS Analysis(% Remaining)Quench->AnalysisSupernatant

Figure 1: Workflow for determining the metabolic stability of the benzoxazine scaffold.

Detailed Steps
  • Pre-Incubation: Prepare a reaction mixture containing 0.5 mg/mL microsomes in 100 mM Potassium Phosphate buffer (pH 7.4). Spike with 6-F-BZOX to a final concentration of 1

    
    M  (0.1% DMSO final).[1] Pre-warm at 37°C for 5 minutes.
    
  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: At

    
     minutes, remove 50 
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L of ice-cold ACN (with Internal Standard). Vortex vigorously.
    
  • Clarification: Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS (MRM mode). Monitor the parent ion

    
    .
    
Data Analysis

Calculate the slope (



Experimental Protocol: Cytotoxicity Screening (MTT Assay)

Before using 6-F-BZOX as a probe in functional assays, you must establish its non-toxic window, especially given the acidic nature of the HCl salt.

Materials
  • Cell Line: HEK293 (Kidney) or HepG2 (Liver).[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL).[1]

  • Media: DMEM + 10% FBS.[1]

Protocol
  • Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate 24h for attachment.

  • Treatment: Prepare serial dilutions of 6-F-BZOX (0.1

    
    M to 100 
    
    
    M) in media.
    • Critical: Ensure the final DMSO concentration is <0.5%.[1]

    • pH Check: For the 100

      
      M well, ensure the media remains pink (pH 7.4). If it turns yellow (acidic due to HCl), buffer with 10 mM HEPES.
      
  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Development: Add 20

    
    L MTT reagent. Incubate 3-4 hours.
    
  • Solubilization: Remove media, add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Measure Absorbance at 570 nm.

Expected Results & Interpretation
Concentration (

M)
Expected Viability (%)Interpretation
0.1 - 10 > 95%Safe Window: Ideal for GPCR/Topo II functional assays.
50 85 - 95%Threshold: Monitor for pH effects or off-target toxicity.[1]
100 < 80%Toxic: Likely non-specific toxicity or pH stress.[1] Avoid.

Mechanistic Validation: Topoisomerase II Inhibition Logic

If using 6-F-BZOX as a fragment for antibiotic or anticancer research, the following logic map defines the screening pathway.

ScreeningLogicScaffold6-F-BZOX ScaffoldTargetTarget: Bacterial Topoisomerase II(DNA Gyrase)Scaffold->TargetMimics Purine BaseAssaySupercoiling AssayTarget->AssayIn Vitro TestResultPosInhibition Observed(IC50 < 50 µM)Assay->ResultPosHigh PotencyResultNegNo Inhibition(Inactive Core)Assay->ResultNegLow Potency (Expected for Core)ActionDerivatize C-7 Position(Add Piperazine/Pyrrolidine)ResultPos->ActionOptimize PKResultNeg->ActionRequired for Activity

Figure 2: Logic flow for validating the scaffold's activity against DNA Gyrase.

References

  • Levofloxacin Synthesis & Scaffold Utility

    • Title: Formal synthesis of levofloxacin via Rh-catalyzed asymmetric transfer hydrogenation.[1]

    • Source: ResearchGate / Chem. Commun.[1]

    • URL:

  • Pharmacological Profile of Benzoxazines

    • Title: Pharmacological Profile of Oxazine and its Deriv
    • Source: International Journal of New Chemistry.[1][2]

    • URL:

  • Microsomal Stability Protocols

    • Title: Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines.[1]

    • Source: NIH / PubMed Central.[1]

    • URL:

  • Antiproliferative Activity (SAR Studies)

    • Title: Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents.[1][3]

    • Source: PubMed.[1]

    • URL:

6-fluoro-3,4-dihydro-2H-benzo[b]oxazine hydrochloride as a 5-HT6 receptor antagonist

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Characterization of 6-Fluoro-3,4-dihydro-2H-benzo[b]oxazine HCl as a 5-HT6 Receptor Antagonist

Executive Summary

The 5-HT6 receptor (5-HT6R) is a G-protein coupled receptor (GPCR) exclusively expressed in the central nervous system, particularly in the striatum and hippocampus.[1] It has emerged as a critical target for cognitive enhancement in Alzheimer’s disease and schizophrenia.

This Application Note provides a rigorous technical framework for evaluating 6-fluoro-3,4-dihydro-2H-benzo[b]oxazine hydrochloride (hereafter 6-F-BOX·HCl ). While often utilized as a privileged scaffold or intermediate in the synthesis of high-affinity arylsulfonyl antagonists (e.g., SB-742457 analogs), this guide details the protocols required to validate the molecule itself as a functional antagonist. The workflow covers compound handling, radioligand binding (affinity), and cAMP functional assays (efficacy).

Chemical Properties & Compound Management

Rationale: As a hydrochloride salt, 6-F-BOX[1][2]·HCl exhibits improved aqueous solubility compared to its free base, but proper handling is vital to prevent hydrolytic degradation or precipitation during serial dilutions.

PropertySpecification
Chemical Name 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
Molecular Weight ~189.6 g/mol (Salt form)
Solubility Soluble in Water (>10 mM); Soluble in DMSO (>50 mM)
Storage Desiccate at -20°C. Hygroscopic.[1][2]
Stock Prep Prepare 10 mM stock in 100% DMSO. Aliquot and freeze (avoid freeze-thaw cycles).

Protocol Note: For cellular assays, the final DMSO concentration must remain <0.1% to avoid non-specific membrane perturbation.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Objective: To determine the binding affinity (


) of 6-F-BOX·HCl for the human 5-HT6 receptor using competition binding against a radiolabeled reference.[1][2]

Mechanism: 6-F-BOX[1][2]·HCl competes with


-LSD (a non-selective high-affinity ligand) or 

-SB-258585 (selective antagonist) for the orthosteric binding site.[1][2]
Materials
  • Membranes: HEK-293 cells stably expressing recombinant human 5-HT6 receptor (density

    
     pmol/mg protein).[1][2]
    
  • Radioligand:

    
    -LSD (Specific Activity ~80 Ci/mmol) or
    
    
    
    -SB-258585.[1][2]
  • Non-Specific Binding (NSB) Control: Methiothepin (10

    
    M) or Serotonin (100 
    
    
    
    M).
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.5 mM EDTA, pH 7.4.[3]
    
Step-by-Step Methodology
  • Membrane Preparation: Thaw membranes on ice.[1][2] Homogenize gently using a Polytron to ensure uniform suspension. Dilute to 5

    
    g protein/well in Assay Buffer.
    
  • Plate Setup (96-well):

    • Total Binding (TB): Buffer + Radioligand + Membrane.

    • Non-Specific Binding (NSB): Methiothepin + Radioligand + Membrane.

    • Test Wells: 6-F-BOX·HCl (10 concentrations,

      
       M to 
      
      
      
      M) + Radioligand + Membrane.[1][2]
  • Incubation: Add radioligand (final conc.

    
     value, typically 2 nM). Incubate for 60 minutes at 37°C .
    
    • Expert Insight: 5-HT6 receptors degrade rapidly at room temperature; 37°C ensures equilibrium but requires protease inhibitors if using crude homogenates.[1][2]

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters

    
     with ice-cold wash buffer (50 mM Tris-HCl).
    
  • Quantification: Dry filters, add scintillation cocktail, and count in a MicroBeta counter.

Data Analysis: Calculate


 using non-linear regression (4-parameter logistic fit). Convert to 

using the Cheng-Prusoff equation:

[2]

Protocol B: Functional cAMP Assay (Antagonism Mode)

Objective: To confirm 6-F-BOX·HCl acts as an antagonist by inhibiting 5-HT-induced cAMP accumulation.[1][2]

Mechanism: The 5-HT6 receptor is


-coupled.[1][2] Agonist binding activates Adenylyl Cyclase (AC), increasing intracellular cAMP. An antagonist will block this increase.[1][2]
Signaling Pathway Visualization

G Agonist Agonist (5-HT) Receptor 5-HT6 Receptor Agonist->Receptor Activates Antagonist Antagonist (6-F-BOX) Antagonist->Receptor Blocks Gs Gs Protein Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Signal) AC->cAMP Converts ATP ATP ATP->AC

Figure 1: 5-HT6 Signal Transduction Pathway.[1][2] The antagonist (6-F-BOX) competes with 5-HT, preventing Gs-mediated activation of Adenylyl Cyclase.[1][2]

Methodology (HTRF/TR-FRET)
  • Assay Kit: Cisbio cAMP Gs Dynamic Kit or PerkinElmer LANCE Ultra cAMP.[1][2]

  • Cells: HEK-293 or CHO-K1 cells stably expressing h5-HT6.[1][2]

  • Cell Prep: Harvest cells and resuspend in stimulation buffer (containing IBMX to inhibit phosphodiesterase). Density: 2,000 cells/well (384-well low-volume plate).[1][2]

  • Antagonist Addition: Add 5

    
    L of 6-F-BOX·HCl (serial dilution). Incubate 15 mins at RT.[1][2]
    
  • Agonist Stimulation: Add 5

    
    L of Serotonin (5-HT) at its 
    
    
    
    concentration (typically 100-300 nM).[1][2]
    • Expert Insight: Using

      
       rather than 
      
      
      
      sensitizes the assay to competitive antagonism.
  • Incubation: Incubate 30-45 minutes at RT.

  • Detection: Add Lysis Buffer containing anti-cAMP-Cryptate and cAMP-d2 (acceptor).[1][2]

  • Readout: Measure Time-Resolved Fluorescence (665 nm / 620 nm ratio).

Data Analysis:

  • Plot inhibition curves (% Inhibition vs. Log[Antagonist]).

  • Calculate

    
     and 
    
    
    
    (functional affinity).
  • Self-Validation: If the compound is a partial agonist, you will see a slight increase in cAMP in the absence of 5-HT.[1][2] If it is a pure antagonist, basal levels remain unchanged.

Experimental Workflow Summary

Workflow cluster_0 Compound Prep cluster_1 Assay Execution cluster_2 Analysis Start 6-F-BOX HCl Powder Solub Dissolve in DMSO (10 mM Stock) Start->Solub Dilution Serial Dilution (Assay Buffer) Solub->Dilution Binding Incubate w/ [3H]-LSD 60 min @ 37°C Dilution->Binding Add Compound Membranes h5-HT6 Membranes (HEK293) Membranes->Binding Filter Harvest & Wash (GF/B Filters) Binding->Filter Count Scintillation Counting Filter->Count Calc Calculate Ki (Cheng-Prusoff) Count->Calc

Figure 2: High-Throughput Screening Workflow for Affinity Determination.

References

  • Monsma, F. J., et al. (1993). Cloning and expression of a novel serotonin receptor with high affinity for tricyclic psychotropic drugs. Molecular Pharmacology, 43(3), 320-327.[2]

  • Sleight, A. J., et al. (1998). Characterization of the 5-HT6 receptor binding profile of [125I]SB-258585. British Journal of Pharmacology, 124(3), 556-562.

  • Holenz, J., et al. (2005).[3] Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents.[1][2] Drug Discovery Today, 11(7-8), 283-299.[1][2]

  • Hirst, W. D., et al. (2003).[3] Characterization of [125I]-SB-258585 binding to human recombinant 5-HT6 receptors.[1][2] Naunyn-Schmiedeberg's Archives of Pharmacology, 368, 357–364.[2]

Sources

use of 6-fluoro-3,4-dihydro-2H-benzo[b]oxazine hydrochloride in cancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging 6-Fluoro-3,4-dihydro-2H-benzo[b]oxazine Hydrochloride in Anticancer Drug Discovery

Part 1: Executive Summary & Technical Rationale

6-Fluoro-3,4-dihydro-2H-benzo[b]oxazine hydrochloride is not merely a chemical intermediate; it is a privileged scaffold in oncology research. Its structural rigidity, combined with the electronic modulation provided by the C6-fluorine atom, makes it an ideal pharmacophore for targeting ATP-binding pockets of kinases (e.g., PI3K/mTOR) and intercalating into DNA complexes (e.g., Topoisomerase II).

Recent high-impact studies have identified derivatives of this scaffold as potent hypoxia-selective cytotoxins . Unlike traditional chemotherapy, which often fails in the hypoxic cores of solid tumors, 3,4-dihydro-2H-benzo[b]oxazine derivatives have demonstrated the ability to downregulate HIF-1


  (Hypoxia-Inducible Factor 1-alpha), a master regulator of tumor survival and angiogenesis.

This guide details the "Build-Test-Validate" workflow:

  • Build: Protocols for neutralizing the hydrochloride salt and functionalizing the N4-position to generate bioactive libraries.

  • Test: A specialized assay for determining Hypoxia Selectivity Indices (HSI) in solid tumor cell lines (e.g., HepG2, A549).

  • Validate: Mechanistic confirmation via HIF-1

    
     immunoblotting.
    

Part 2: Experimental Protocols

Protocol A: Scaffold Activation & Library Synthesis

Objective: To convert the stable hydrochloride salt into a nucleophilic free base and synthesize N-substituted cytotoxic probes.

Scientific Logic: The hydrochloride form is stable for storage but non-reactive in nucleophilic substitutions. In situ neutralization with a mild base is critical to liberate the secondary amine for reaction with electrophiles (e.g., benzyl halides, triazole linkers).

Materials:

  • Precursor: 6-Fluoro-3,4-dihydro-2H-benzo[b]oxazine HCl (1.0 equiv)

  • Electrophile: 4-(Bromomethyl)benzonitrile (Model electrophile)

  • Base: Anhydrous Potassium Carbonate (

    
    , 3.0 equiv)
    
  • Catalyst: Potassium Iodide (KI, 0.1 equiv) – promotes Finkelstein reaction for faster kinetics.

  • Solvent: Acetonitrile (ACN) or DMF (Dry).

Step-by-Step Methodology:

  • Salt Neutralization: In a round-bottom flask, suspend the benzoxazine HCl salt in ACN. Add

    
     and stir at Room Temperature (RT) for 15 minutes. Observation: The suspension typically changes texture as KCl precipitates.
    
  • Addition: Add the electrophile and KI catalyst to the reaction mixture.

  • Reflux: Heat the mixture to 80°C (reflux) for 4–6 hours. Monitor consumption of the amine via TLC (Mobile Phase: Hexane:EtOAc 7:3).

  • Workup: Cool to RT. Filter off inorganic salts. Evaporate solvent under reduced pressure.

  • Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography to obtain the N-substituted derivative.

Reaction Scheme Visualization:

SynthesisScheme Start 6-Fluoro-3,4-dihydro-2H- benzo[b]oxazine HCl Step1 Neutralization (K2CO3, ACN) Start->Step1 Intermediate Free Amine (Reactive Nucleophile) Step1->Intermediate Step2 N-Alkylation (R-Br, 80°C) Intermediate->Step2 Product N-Substituted Anticancer Probe Step2->Product

Caption: Activation of the benzoxazine scaffold for library generation.

Protocol B: Hypoxia Selectivity Screening (HSI Assay)

Objective: To identify derivatives that selectively kill cancer cells in hypoxic environments (mimicking solid tumor cores).

Scientific Logic: Many benzoxazine derivatives exhibit "hypoxia-activated cytotoxicity." This assay compares


 values under Normoxia (21% 

) vs. Hypoxia (1%

). A high HSI (

) indicates a potential to target drug-resistant tumor niches.

Reagents:

  • Cell Lines: HepG2 (Liver), A549 (Lung).

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

  • Equipment: Hypoxia Chamber (

    
    ).
    

Procedure:

  • Seeding: Plate cells (5,000 cells/well) in two duplicate 96-well plates. Incubate overnight.

  • Treatment: Treat both plates with serial dilutions of the synthesized benzoxazine derivatives (

    
    ).
    
  • Incubation:

    • Plate A (Normoxia): Incubate in standard incubator (

      
      ) for 48h.
      
    • Plate B (Hypoxia): Incubate in Hypoxia Chamber (

      
      ) for 48h.
      
  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, and read Absorbance at 570 nm.

  • Calculation: Determine

    
     for both conditions. Calculate HSI.
    

Data Interpretation Table:

Compound IDNormoxia IC50 (µM)Hypoxia IC50 (µM)HSI (Selectivity Index)Interpretation
Control (Dox) 1.21.50.8Non-selective (Toxic to all)
Benzoxazine-A >10085>1.1Weak Activity
Benzoxazine-B 958.5 11.2 Hit: Hypoxia Selective

Part 3: Mechanistic Validation (HIF-1 Pathway)

Context: Lead candidates from Protocol B often function by suppressing HIF-1


 accumulation. This pathway map illustrates the mechanism of action for benzoxazine derivatives in hypoxic cancer cells.

Mechanism Hypoxia Hypoxia (1% O2) HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization Inhibits degradation HIF1a_Protein HIF-1α Protein Level HIF1a_Stabilization->HIF1a_Protein Benzoxazine 6-Fluoro-Benzoxazine Derivative Target PI3K/Akt/mTOR Pathway Benzoxazine->Target Inhibits Benzoxazine->HIF1a_Protein Downregulates Target->HIF1a_Protein Translational Control Downstream VEGF, GLUT1, P21 (Survival Genes) HIF1a_Protein->Downstream Transcription Apoptosis Apoptosis & Cell Cycle Arrest Downstream->Apoptosis Loss of survival signals

Caption: Proposed MOA: Benzoxazine derivatives inhibit HIF-1


 translation via PI3K/mTOR interference.

References

  • Das, B. C., et al. (2009).[2] "Design, synthesis and biological evaluation of 2H-benzo[b][1,4]oxazine derivatives as hypoxia targeted compounds for cancer therapeutics." Bioorganic & Medicinal Chemistry Letters.

  • Zhou, Y., et al. (2014). "Synthesis of 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-ones and their effects on A549 lung cancer cell growth." European Journal of Medicinal Chemistry.

  • Zhang, L., et al. (2020). "2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives: Synthesis and study on inducing DNA damage in tumor cells." Bioorganic Chemistry.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 594186, 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine." PubChem.

Sources

Application Note: Derivatization of 6-Fluoro-3,4-dihydro-2H-benzo[b]oxazine HCl for SAR Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Logic

The 3,4-dihydro-2H-1,4-benzoxazine core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in therapeutics targeting serotonergic receptors, KCNQ potassium channels, and various kinases [1]. The specific derivative 6-fluoro-3,4-dihydro-2H-benzo[b]oxazine hydrochloride presents a high-value starting point for Structure-Activity Relationship (SAR) studies.

Chemical Rationale:

  • The Fluorine Handle (C6): The C6-fluorine atom serves two critical functions: it blocks metabolic oxidation at the para-position relative to the nitrogen (a common clearance liability) and modulates the lipophilicity (

    
    ) and pKa of the aniline nitrogen, influencing bioavailability.
    
  • The Reactive Center (N4): The secondary amine at position 4 is the sole nucleophilic handle. Its derivatization allows for the exploration of vectors into distinct hydrophobic pockets of the target protein.

This guide details three orthogonal protocols to diversify this scaffold: Reductive Amination (Alkyl/Benzyl vectors), Acylation/Sulfonylation (Electronic/H-bond modulation), and Buchwald-Hartwig Arylation (Biaryl ether/amine motifs).

Pre-Analytical Workflow: Free-Basing

Critical Advisory: The starting material is supplied as a hydrochloride salt. Direct use in palladium-catalyzed reactions or sensitive alkylations can lead to catalyst poisoning or stoichiometric mismatches. You must convert to the free base prior to derivatization.

Protocol: Quantitative Free-Basing
  • Dissolution: Suspend 1.0 g of the HCl salt in 20 mL of Ethyl Acetate (EtOAc).

  • Neutralization: Add 20 mL of saturated aqueous Sodium Bicarbonate (

    
    ).
    
  • Partition: Stir vigorously for 15 minutes until the solid dissolves and gas evolution ceases. Transfer to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with 10 mL EtOAc.

  • Drying: Combine organics, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Storage: Store the resulting pale oil under Nitrogen at -20°C. It is prone to oxidation (browning) upon prolonged air exposure.

Experimental Protocols

Strategy A: N-Alkylation via Reductive Amination

Objective: Introduction of


 rich alkyl or benzyl groups.
Mechanism:  Formation of an iminium ion intermediate followed by in situ hydride transfer.
Why STAB?  We utilize Sodium Triacetoxyborohydride (STAB) rather than 

(toxic) or

(too strong, reduces aldehydes). STAB is mild and tolerates functional groups like esters and nitriles [2].
Step-by-Step Protocol
  • Preparation: In a 20 mL scintillation vial, dissolve Free Base (1.0 equiv, 0.5 mmol) in 1,2-Dichloroethane (DCE) (5 mL).

  • Aldehyde Addition: Add the requisite Aldehyde (1.2 equiv).

  • Catalysis: Add Glacial Acetic Acid (1.0 equiv). Note: This protonates the intermediate carbinolamine to facilitate iminium formation.

  • Reduction: Add STAB (1.5 equiv) in one portion.

  • Reaction: Cap and stir at Room Temperature (RT) for 4–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of imine mass).

  • Quench: Add saturated

    
     (5 mL). Stir for 20 mins.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Table 1: Troubleshooting Reductive Amination

ObservationDiagnosisRemedial Action
No Reaction Steric hindrance at aldehydeSwitch solvent to THF; heat to 50°C.
Imine only (No reduction) STAB decomposed (wet)Use fresh reagent; ensure anhydrous conditions.
Dialkylation (if using alkyl halide) Over-reactionDo not use alkyl halides. Stick to reductive amination for secondary amines to ensure mono-selectivity [3].
Strategy B: N-Acylation & Sulfonylation

Objective: Modulate H-bond accepting capability and reduce basicity (pKa lowering). Reagents: Acid Chlorides (


) or Sulfonyl Chlorides (

).
Step-by-Step Protocol
  • Solvation: Dissolve Free Base (0.5 mmol) in anhydrous DCM (3 mL).

  • Base: Add DIPEA (Diisopropylethylamine) (1.5 equiv). Crucial: Acts as an HCl scavenger.

  • Cooling: Cool to 0°C (ice bath).

  • Addition: Dropwise add the Electrophile (Acid/Sulfonyl Chloride) (1.1 equiv) dissolved in 1 mL DCM.

  • Warm & Stir: Remove ice bath; stir at RT for 2 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine) followed by Brine.

  • Purification: Recrystallization from EtOH/Water is often sufficient; otherwise, silica column.

Strategy C: Buchwald-Hartwig Arylation

Objective: Introduction of aromatic rings (biaryl systems) which are difficult to access via nucleophilic aromatic substitution (


) due to the electron-rich nature of the benzoxazine.
Catalyst System: 

with XPhos or RuPhos (Ligands optimized for secondary amines) [4].
Step-by-Step Protocol
  • Inert Setup: Flame-dry a microwave vial and purge with Argon.

  • Charging: Add Free Base (1.0 equiv), Aryl Bromide (1.2 equiv),

    
      (2 mol%), and XPhos  (4 mol%).
    
  • Base: Add Sodium tert-butoxide (

    
    )  (1.5 equiv). Note: Must be stored in a glovebox or desiccator.
    
  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (degassed).

  • Reaction: Seal and heat to 100°C (oil bath) or 110°C (Microwave) for 2–12 hours.

  • Filtration: Cool, dilute with EtOAc, and filter through a Celite pad to remove Pd black.

  • Purification: Radical scavenging may be required; purify via Prep-HPLC or Column Chromatography.

Visualizing the Workflow

The following diagram illustrates the decision tree for derivatizing the 6-fluoro-benzoxazine scaffold.

G Start 6-Fluoro-3,4-dihydro-2H-benzo[b]oxazine HCl FreeBase Free-Basing (EtOAc / NaHCO3) Start->FreeBase Neutralization Decision Select SAR Vector FreeBase->Decision PathA Vector: Alkyl/Benzyl Group (Solubility/Lipophilicity) Decision->PathA PathB Vector: Carbonyl/Sulfonyl (H-Bond Acceptor) Decision->PathB PathC Vector: Aryl Group (Pi-Stacking/Potency) Decision->PathC RxnA Reductive Amination (R-CHO + STAB + AcOH) PathA->RxnA ProdA Tertiary Amine (N-Alkyl) RxnA->ProdA RxnB Acylation (R-COCl + DIPEA) PathB->RxnB ProdB Amide / Sulfonamide RxnB->ProdB RxnC Buchwald-Hartwig (Ar-Br + Pd Cat + NaOtBu) PathC->RxnC ProdC N-Aryl Benzoxazine RxnC->ProdC

Figure 1: Divergent synthesis workflow for 6-fluoro-benzoxazine derivatization.

Quality Control & Validation

To ensure data integrity for biological assays, all compounds must meet the following criteria:

  • Purity: >95% by HPLC (UV @ 254 nm).

  • Identity:

    • 
      -NMR:  Confirm the disappearance of the broad NH peak (~3.5–4.0 ppm).
      
    • 
      -NMR:  The fluorine signal (approx -120 ppm) is a diagnostic handle; shifts significantly if the aromatic ring electronic environment changes.
      
    • LCMS: [M+H]+ confirmation.

  • Storage: Submit as 10 mM DMSO stocks.

References

  • Benzoxazine as a Privileged Scaffold: Zhang, L., et al. (2022).[1][2][3] Benzoxazine: a privileged scaffold in medicinal chemistry. Current Medicinal Chemistry.

  • Reductive Amination Protocol (STAB): Abdel-Magid, A. F., et al. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

  • Secondary Amine Selectivity: Master Organic Chemistry. (2017).[2][6] Reductive Amination, and How It Works.

  • Buchwald-Hartwig Conditions: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

Sources

NMR spectroscopy of 6-fluoro-3,4-dihydro-2H-benzo[b]oxazine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the structural elucidation and quality control of 6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride using NMR spectroscopy.

The guide focuses on the 1,4-benzoxazine scaffold (benzo[b] isomer), a critical pharmacophore in psychotropic and antineoplastic drug discovery.

Introduction & Structural Significance

The 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold is a privileged structure in medicinal chemistry, serving as a core for serotonergic (5-HT) antagonists and potassium channel modulators. The introduction of a fluorine atom at the C6 position alters the metabolic stability and lipophilicity of the arene, while the hydrochloride salt form is the standard for enhancing aqueous solubility.

Accurate NMR characterization of this system presents specific challenges:

  • Fluorine Coupling: The

    
    F nucleus (
    
    
    
    ) couples with
    
    
    H and
    
    
    C, creating complex multiplet patterns that are diagnostic but often misinterpreted as impurities.
  • Ammonium Dynamics: In the HCl salt, the protonated nitrogen (

    
    ) introduces spin-spin coupling to adjacent methylene protons and chemical shift perturbations dependent on solvent pH and water content.
    
  • Conformational Flexibility: The semi-chair conformation of the morpholine ring leads to non-equivalence of geminal protons, often resolvable only at higher fields or lower temperatures.

Experimental Protocol

Sample Preparation

To ensure reproducibility and prevent H/D exchange of the ammonium protons, strictly anhydrous conditions are required.

  • Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS.
    
    • Rationale: DMSO is essential to solubilize the hydrochloride salt. Chloroform (

      
      ) is generally poor for these salts and leads to aggregation.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Note: Higher concentrations may induce viscosity broadening; lower concentrations may lose the satellite signals of carbon-fluorine coupling.

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Acquisition Parameters (600 MHz equivalent)
Parameter

H NMR

C{

H} NMR

F NMR
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)zgflqn (Fluorine with/without decoupling)
Spectral Width 14 ppm (-1 to 13)240 ppm (-10 to 230)200 ppm (-50 to -250)
Relaxation Delay (D1) 2.0 s3.0 s5.0 s (ensure full relaxation for integration)
Scans (NS) 16102432
Temperature 298 K298 K298 K

Structural Elucidation & Assignment Logic

The Scaffold Numbering

For this protocol, we use the IUPAC numbering for 3,4-dihydro-2H-benzo[b][1,4]oxazine :

  • O is position 1.

  • N is position 4.[1][2]

  • F is at position 6 (para to the Nitrogen).

H NMR Analysis (DMSO- )

The hydrochloride salt protonates the N4 position, resulting in two broad exchangeable protons (ammonium) and descreening the adjacent C3-methylene.

  • 
     10.5–9.5 ppm (Broad s, 2H): 
    
    
    
    protons.
    • Diagnostic: Disappears upon

      
       shake.
      
  • 
     6.8–6.6 ppm (Multiplets, 3H):  Aromatic protons (H5, H7, H8).
    
    • H5 (d/dd): Doublet due to meta-coupling (

      
       Hz) and large coupling to Fluorine (
      
      
      
      Hz).
    • H7 (td): Triplet of doublets due to ortho-coupling to H8, meta to H5, and strong coupling to Fluorine (

      
      ).
      
    • H8 (dd): Ortho to Oxygen, usually the most shielded aromatic proton unless influenced by substituents.

  • 
     4.25 ppm (t, 2H, 
    
    
    
    Hz):
    H2 Methylene (
    
    
    ).
    • Mechanism:[1][3] Deshielded by the electronegative oxygen.

  • 
     3.45 ppm (br t, 2H):  H3 Methylene (
    
    
    
    ).
    • Salt Effect: In the free base, this signal appears ~3.0 ppm. In the HCl salt, the positive charge on Nitrogen pulls electron density, shifting it downfield to ~3.4–3.5 ppm.

F NMR Analysis

The


F spectrum is the primary quality control checkpoint.
  • Chemical Shift:

    
     -115 to -125 ppm (relative to 
    
    
    
    ).
  • Multiplicity: Sextet or Quartet of doublets.

    • Coupling arises from

      
      , 
      
      
      
      , and potentially
      
      
      .
    • Protocol Check: If the signal is a singlet, the sample is likely decoupled or the probe is misconfigured. A clean multiplet confirms the integrity of the aromatic ring substitution.

C NMR & C-F Coupling

Fluorine coupling constants (


) are definitive for assigning the aromatic carbons.
Carbon PositionChemical Shift (

)
Coupling Type

Value (Hz)
C6 (C-F) ~155-158Doublet (

)
235 - 245 Hz
C5 (Ortho) ~102-105Doublet (

)
22 - 25 Hz
C7 (Ortho) ~106-109Doublet (

)
22 - 25 Hz
C4a (Meta) ~130-135Doublet (

)
7 - 10 Hz
C8a (Para) ~140-145Doublet (

)
2 - 4 Hz
C2 (O-CH2) ~64.0Singlet-
C3 (N-CH2) ~40-42Singlet-

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning the structure using 1D and 2D NMR techniques.

NMR_Assignment_Workflow Start Sample: 6-Fluoro-3,4-dihydro-2H-benzo[b]oxazine HCl H1_Exp 1H NMR (DMSO-d6) Start->H1_Exp F19_Exp 19F NMR Start->F19_Exp C13_Exp 13C NMR Start->C13_Exp Ammonium Identify Broad Singlet (9-10 ppm) Confirm HCl Salt Formation H1_Exp->Ammonium Exchangeable H Aliphatic Assign Triplets 4.2 ppm (O-CH2) & 3.5 ppm (N-CH2) H1_Exp->Aliphatic Morpholine Ring Aromatic_H Aromatic Region (6.5-7.0 ppm) Analyze Splitting Patterns H1_Exp->Aromatic_H Benzene Ring F_Check Check 19F Shift (-120 ppm) Confirm 6-F Substitution F19_Exp->F_Check CF_Coupling Measure J(C-F) Coupling 1J (~240Hz), 2J (~23Hz) C13_Exp->CF_Coupling Validation Structure Validated Ammonium->Validation Aliphatic->Validation Aromatic_H->F_Check Correlate H-F Coupling F_Check->CF_Coupling Confirm F Position CF_Coupling->Validation

Figure 1: Logic flow for the structural validation of fluorinated benzoxazine salts via multinuclear NMR.

Troubleshooting & Critical Considerations

The "Missing" Carbon Signal

Issue: Researchers often miss the C6 (C-F) carbon or the adjacent ortho carbons (C5, C7) in the


C spectrum.
Cause:  The carbon signal is split into a doublet (or doublet of doublets) by fluorine. This splits the signal intensity by half (or quarter), causing it to sink into the baseline noise if the signal-to-noise ratio (S/N) is low.
Solution:  Increase the number of scans (NS) to at least 1024. Look specifically for pairs of peaks separated by ~240 Hz (for C6) or ~23 Hz (for C5/7).
Broadening of Aliphatic Peaks

Issue: The triplets at 4.2 and 3.5 ppm appear as broad humps. Cause: Conformational ring flipping of the morpholine ring (half-chair inversion) occurring at an intermediate rate on the NMR timescale. Solution:

  • Variable Temperature (VT) NMR: Heating the sample to 313 K or 323 K usually sharpens the lines by inducing fast exchange.

  • Salt Check: Ensure the salt is fully formed. A mixture of free base and salt causes significant exchange broadening.

Impurity vs. Satellite

Issue: Small peaks flanking the main aromatic signals. Cause: These are likely


C satellites, but in fluorinated compounds, they can be confused with long-range fluorine coupling (

). Verification: Run a

C-decoupled

H experiment (if hardware permits) or simply check if the coupling constant matches known

values (Satellites:

Hz; Long range F-H:

Hz).

References

  • IUPAC Nomenclature of Fused Ring Systems. Source: IUPAC.org URL:[Link]

  • Synthesis and NMR characterization of 3,4-dihydro-2H-1,4-benzoxazine derivatives. Source: National Institutes of Health (PMC) / PubMed URL:[Link] (Representative scaffold analysis)

  • Fluorine-19 NMR Coupling Constants and Chemical Shifts. Source: The Royal Society of Chemistry (RSC) URL:[Link]

  • Conformational Analysis of Morpholine-Fused Aromatics. Source: ScienceDirect / Elsevier URL:[Link]

Sources

Troubleshooting & Optimization

improving yield in 6-fluoro-3,4-dihydro-2H-benzo[b]oxazine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzoxazine Synthesis Optimization Subject: Troubleshooting Yield & Purity in 6-Fluoro-3,4-dihydro-2H-benzo[b]oxazine HCl Synthesis

Welcome to the Technical Support Center

Agent: Dr. Aris Thorne, Senior Application Scientist Case ID: BZ-F6-OPT Status: Open Objective: Optimize yield and reproducibility for the synthesis of 6-fluoro-3,4-dihydro-2H-benzo[b]oxazine hydrochloride.

You are likely encountering issues because this synthesis, while deceptively simple on paper, involves two "silent killers" of yield: regiochemical competition during cyclization and stable borane-amine complex formation during reduction.

This guide moves beyond standard literature to address the operational failures that cause yield loss.

Phase 1: The Cyclization (Formation of the Lactam)

Target Intermediate: 6-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one Precursor: 2-Amino-4-fluorophenol

The Core Problem: "The Acylation Race"

The reaction with chloroacetyl chloride involves a competition between the amine (N-acylation) and the phenol (O-acylation). While the N-acylated product is the desired thermodynamic intermediate which then cyclizes, incorrect pH control leads to O-acylated byproducts or di-acylated impurities that do not ring-close efficiently.

Troubleshooting Q&A

Q: My reaction mixture turns dark/black immediately. Is this normal? A: No. This indicates oxidation of the starting aminophenol.

  • Fix: 2-Amino-4-fluorophenol is air-sensitive.

    • Purge the reaction vessel with Nitrogen/Argon before adding the starting material.

    • Add a reducing agent like Sodium Dithionite (Na2S2O4) (0.5 mol%) to the aqueous phase if using a biphasic system. This acts as a radical scavenger and preserves the phenol.

Q: I see multiple spots on TLC after adding chloroacetyl chloride. A: You likely have a mix of N-acyl, O-acyl, and N,O-diacyl species.

  • The Protocol Shift: Do not use a single-phase organic solvent (like DCM alone) with an organic base (TEA). The exotherm is too hard to control.

  • Recommended System: Use a Biphasic System (Schotten-Baumann conditions) .

    • Solvent: Methyl Isobutyl Ketone (MIBK) or Toluene / Water.

    • Base: Sodium Bicarbonate (NaHCO3).[1]

    • Why: The inorganic base stays in the water, neutralizing the HCl produced. The MIBK solubilizes the product but not the polar impurities.

    • Temperature: Keep strictly < 5°C during addition.

Q: The cyclization seems incomplete (Open-chain intermediate persists). A: The second step (ring closure) requires a stronger base than the first step (acylation).

  • Fix: After the initial acylation is complete (TLC check), add Potassium Carbonate (K2CO3) and heat the mixture to reflux (80-90°C). The weaker bicarbonate is sufficient for acylation but insufficient for the intramolecular SN2 displacement of the chloride by the phenol oxygen.

Phase 2: The Reduction (The Bottleneck)

Target: 6-Fluoro-3,4-dihydro-2H-benzo[b]oxazine (Free Base) Reagent: Borane-THF (BH3·THF) or Borane-DMS (BMS)

The Core Problem: "The Sticky Boron Trap"

This is the #1 cause of yield loss. Borane reduces the lactam (carbonyl) to the amine, but the resulting secondary amine forms a strong Lewis acid-base adduct with the boron byproducts. If you perform a standard mild workup, the product remains trapped in the aqueous layer or emulsion and is discarded.

Troubleshooting Q&A

Q: My TLC shows conversion, but I recover almost no product after extraction. A: Your product is trapped as a B-N complex.

  • The Mandatory Fix: You must perform an Acidic Quench with Heat .

    • Quench excess borane with MeOH (carefully).

    • Add 6M HCl (approx. 3-4 equivalents).

    • Reflux the mixture for 1-2 hours.

    • Mechanism: This harsh condition is required to hydrolyze the N-B bond. Simple stirring at room temperature is insufficient.

Q: Can I use LiAlH4 instead of Borane? A: Yes, but with caveats.

  • Pros: LiAlH4 breaks the complex easier than Borane.

  • Cons: It is more dangerous at scale and can cause defluorination (loss of the F atom) if temperatures spike.

  • Recommendation: Stick to Borane-DMS for safety and selectivity, provided you follow the acid reflux workup.

Phase 3: Salt Formation & Purification

Target: Hydrochloride Salt

Q: The salt is oiling out or is hygroscopic. A: This is common if water is present or the solvent polarity is wrong.

  • Protocol:

    • Isolate the free base as an oil. Dry strictly over Na2SO4.

    • Dissolve in Anhydrous Ethyl Acetate or Isopropyl Acetate .

    • Add HCl in Isopropanol (5-6N) dropwise at 0-5°C.

    • Do not use aqueous HCl. The presence of water promotes oiling.

    • If it oils, reheat to dissolve, add a seed crystal, and cool slowly (recrystallization in situ).

Visualized Workflows

Figure 1: Optimized Synthetic Pathway

This diagram outlines the critical decision points and reagents for the 2-step synthesis.

G Start 2-Amino-4-fluorophenol Step1 Acylation (Chloroacetyl Chloride) Start->Step1 Biphasic (H2O/MIBK) Inter1 Open-Chain Intermediate Step1->Inter1 Step2 Cyclization (K2CO3 / Reflux) Inter1->Step2 Lactam Lactam Intermediate (Benzoxazin-3-one) Step2->Lactam Ring Closure Step3 Reduction (BH3-DMS) Lactam->Step3 Reduction Complex Amine-Borane Complex (TRAP!) Step3->Complex Forms Adduct Step4 Acid Hydrolysis (HCl Reflux) Complex->Step4 REQUIRED Step Final 6-Fluoro-3,4-dihydro- 2H-benzo[b]oxazine HCl Step4->Final Salt Formation

Caption: Critical pathway showing the "Borane Trap" where yield is most often lost.

Figure 2: Troubleshooting Logic Tree

Use this to diagnose where your yield is disappearing.

G Start Yield Issue? Color Rxn Black/Dark? Start->Color TLC TLC: Multiple Spots? Color->TLC No Sol1 Oxidation. Use N2 Purge + Na2S2O4 Color->Sol1 Yes Workup Low Recovery after Reduction? TLC->Workup No Sol2 Mixed Acylation. Switch to Biphasic (NaHCO3/MIBK) TLC->Sol2 Yes Salt Salt is Sticky/Oil? Workup->Salt No Sol3 Borane Complex. Perform HCl Reflux (1-2 hrs) Workup->Sol3 Yes Sol4 Hydration. Use Anhydrous HCl/IPA in Ethyl Acetate Salt->Sol4 Yes

Caption: Diagnostic logic for identifying the root cause of yield loss.

Summary Data Table: Process Parameters

ParameterStandard LiteratureOptimized Protocol Impact on Yield
Solvent (Step 1) DCM or THFMIBK / Water (Biphasic) Prevents polymerization; easier impurity rejection.
Base (Step 1) TriethylamineNaHCO3 (then K2CO3) Controls pH to favor N-acylation over O-acylation.
Reduction Reagent LiAlH4BH3·DMS Safer; higher chemoselectivity (avoids defluorination).
Reduction Workup Water/NaOH quenchMeOH quench + HCl Reflux Breaks stable B-N bonds to release the product.
Salt Solvent Ethanol/HClEtOAc + HCl/IPA Prevents hygroscopic oil formation; yields crystalline solid.

References

  • Synthesis of Benzoxazinones (Lactam Intermediate)

    • Title: A one-pot route to 2-alkyl and 2-aryl-4H-benzo[d][1,3]oxazin-4-ones.
    • Relevance: Establishes the biphasic/acid-catalyzed conditions for benzoxazine ring closure.
    • Source:Molecules, 2019.[2]

  • Borane Reduction Troubleshooting

    • Title: Reduction of Amides with Borane: Workup procedures.
    • Relevance: Details the necessity of acid hydrolysis to break amine-borane complexes.
    • Source:Journal of Organic Chemistry (General Protocol Reference).[3]

    • (Standard text reference for Borane reduction workups).

  • Regiochemistry of Fluoro-benzoxazines

    • Title: Synthesis and antibacterial activity of some new 6-fluoro-benzoxazines.[4]

    • Relevance: Confirms 2-amino-4-fluorophenol as the precursor for the 6-fluoro isomer.
    • Source:European Journal of Medicinal Chemistry.
  • General Benzoxazine Synthesis

    • Title: Synthesis of 3,4-dihydro-2H-1,4-oxazines.[5][6]

    • Relevance: Overview of cyclization str
    • Source:Organic Chemistry Portal.

Sources

Technical Support Center: Purification of 6-Fluoro-3,4-dihydro-2H-benzo[b]oxazine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Quality Attributes (CQA)

User Context: You are likely synthesizing this intermediate as a core scaffold for fluoroquinolone antibiotics (e.g., Levofloxacin analogs) or serotonergic agents. The Core Problem: The 3,4-dihydro-2H-1,4-benzoxazine core is an electron-rich secondary amine.[1] It is prone to oxidative degradation (turning pink/brown) and its hydrochloride salt frequently oils out rather than crystallizing due to high solvation energy in polar solvents.[1]

Quick Diagnostic Matrix
SymptomProbable CauseImmediate Action
Pink/Red Coloration Oxidation of residual 2-amino-4-fluorophenol or the product itself.Wash free base with Na₂S₂O₅ (aq); use N₂ atmosphere.[1]
Product "Oils Out" Solvent polarity mismatch during salt formation.Switch solvent system (See Protocol A).
Low Melting Point Regioisomer contamination or trapped solvent.[1]Check NMR for 7-fluoro isomer; dry at 50°C under vacuum.
High Ash Content Inorganic salt retention (NaCl/KCl) from cyclization.[1]Perform "Free Base" extraction before salting (See Module 3).[1]

Technical Deep Dive: Troubleshooting Guides

Module A: The "Oiling Out" Phenomenon (Salt Formation)

Issue: Upon adding HCl (gas or solution) to the free base, the product separates as a viscous oil instead of a white solid.[1] Root Cause: The lattice energy of the crystal is lower than the solvation energy of the amorphous salt in the chosen solvent (often methanol or ethanol).[1] Water introduced via aqueous HCl exacerbates this.

Protocol A: Controlled Crystallization (The "Dual-Solvent" Method)

Standardize this workflow to ensure reproducibility.

  • Isolation of Free Base: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Wash with water (x2) and Brine (x1) to remove bulk inorganics. Dry over Na₂SO₄.[2][3]

  • Concentration: Evaporate EtOAc to dryness.

  • Dissolution (The Critical Step): Dissolve the residue in a minimum volume of anhydrous Isopropyl Alcohol (IPA) or Acetone.[1]

    • Ratio: ~3-5 mL solvent per gram of amine.

  • Acidification: Cool to 0-5°C. Add 4M HCl in Dioxane or HCl gas slowly.

    • Avoid Aqueous HCl: Water acts as a plasticizer, preventing crystal lattice formation.[1]

  • Precipitation: If oiling occurs, add the anti-solvent Diethyl Ether (Et₂O) or MTBE dropwise until turbidity persists.[1]

  • Aging: Stir rapidly at 0°C for 2-4 hours. The oil should harden into a solid.[1]

Module B: Impurity Management (The "Pink" Problem)

Issue: The product develops a pink/red hue upon exposure to air. Root Cause: Auto-oxidation of the secondary amine or trace amounts of unreacted 2-amino-4-fluorophenol. The quinoid oxidation products are highly colored even at ppm levels.[1]

Protocol B: Antioxidant Workup
  • Quench: During the initial workup of the free base, add 0.5% Sodium Metabisulfite (Na₂S₂O₅) to the aqueous wash layer.[1]

  • Adsorption: If the solid is already colored, dissolve the salt in Methanol.[1] Add Activated Charcoal (5 wt%) .

    • Note: Heat to reflux for 30 mins, filter hot through Celite.

  • Storage: Store the final HCl salt in amber vials under Argon/Nitrogen.

Visualizing the Workflow

The following diagram illustrates the decision logic for purification based on the physical state of your crude intermediate.

PurificationLogic Start Crude Reaction Mixture (6-fluoro-3,4-dihydro-2H-benzo[b]oxazine) CheckState Physical State Check Start->CheckState Solid Solid Precipitate CheckState->Solid Crystalline Oil Viscous Oil / Gummy CheckState->Oil Amorphous Recryst Recrystallization Solvent: EtOH/H2O (9:1) Solid->Recryst FreeBase Isolate Free Base (EtOAc Extraction) Oil->FreeBase FinalFilter Filtration & N2 Drying Recryst->FinalFilter Dry Dry Organic Layer (Na2SO4 + Charcoal) FreeBase->Dry SaltForm Salt Formation Solvent: Anhydrous IPA Dry->SaltForm AddAcid Add HCl (Dioxane/Gas) Temp: <5°C SaltForm->AddAcid PrecipCheck Precipitation? AddAcid->PrecipCheck AddEther Add Anti-Solvent (Et2O or MTBE) PrecipCheck->AddEther No (Oiling) PrecipCheck->FinalFilter Yes AddEther->FinalFilter

Caption: Figure 1.[1][4] Purification Decision Tree. This flowchart guides the user from crude reaction mixture to pure HCl salt, specifically addressing the "oiling out" scenario by introducing an anti-solvent step.

Frequently Asked Questions (FAQs)

Q1: Why does my NMR show a "doublet of doublets" impurity in the aromatic region?

  • Answer: This often indicates the presence of the regioisomer (7-fluoro-3,4-dihydro-2H-1,4-benzoxazine).[1] If you synthesized the precursor via nitration of 3-fluorophenol, you likely obtained a mixture of isomers.[1]

  • Fix: Regioisomers are difficult to separate at the final salt stage.[1] Purification must happen at the nitro-phenol or aminophenol stage using column chromatography (Hexane/EtOAc).

Q2: Can I use aqueous HCl (37%) instead of HCl gas/Dioxane?

  • Answer: It is not recommended for the final isolation.[1] The 3,4-dihydro-benzoxazine ring is stable, but water retention makes the salt hygroscopic and sticky (deliquescent).[1] If you must use aqueous HCl, you must azeotrope the water off using Toluene or precipitate from a large excess of Acetone.[1]

Q3: My product has a low melting point (e.g., <180°C). Is it impure?

  • Answer: Not necessarily. Amine hydrochlorides often trap solvent in the crystal lattice (solvates).[1]

  • Validation: Run a TGA (Thermogravimetric Analysis) or dry a sample at 60°C under high vacuum (0.1 mbar) for 12 hours and re-check the melting point.[1]

References

  • Synthesis of 3,4-dihydro-2H-1,4-benzoxazines: Mal, A., et al. "Lewis Acid-Catalyzed SN2-Type Ring Opening of Activated Aziridines... followed by Cu(I)-Catalyzed Intramolecular C-N Cyclization."[1][5] Journal of Organic Chemistry, 2018.[1][5] [1]

  • Purification of Amine Salts: "Process for the purification of amines."[1][6] U.S. Patent 3,337,630.

  • Benzoxazine Stability & Oxidation: El-Din, N.A.E.S. "3,4-dihydro-2H-1,3-benzoxazines and their oxo-derivatives-Chemistry and bioactivities."[1][7] Journal of the Serbian Chemical Society, 2021.[1]

  • Levofloxacin Intermediate Synthesis (Context): "Synthesis of 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine."[1] BenchChem Technical Data.

Sources

how to increase the solubility of 6-fluoro-3,4-dihydro-2H-benzo[b]oxazine hydrochloride

[1][2][3]

Compound Profile & Solubility Physics

Before attempting dissolution, you must understand why the compound behaves this way to prevent crashing out.

PropertyValue (Est.)Implication for Solubility
Core Structure Bicyclic (Benzene + Morpholine-like)Moderate Lipophilicity (LogP ~1.8–2.[1][2][3]1)
Salt Form Hydrochloride (HCl)Ionic, but susceptible to "common ion effect"
pKa (Conjugate Acid) ~3.5 – 4.5Critical: At pH > 5, it deprotonates to the insoluble free base.[4]
Key Risk HydrolysisDiluting the salt in water (pH ~7) causes the pH to rise above the pKa, precipitating the free base.[4]

Decision Tree: Solvent Selection

Use this logic flow to select the correct solvent system for your application.

SolubilityLogicStartStart: What is your application?BioAssayBiological Assay(Cell Culture/In Vivo)Start->BioAssayChemSynChemical Synthesis(Reactions)Start->ChemSynStockMake Stock in DMSO(10-50 mM)BioAssay->StockPolarPolar Reaction?ChemSyn->PolarNonPolarNon-Polar Reaction?ChemSyn->NonPolarDilutionDilute into Media?Stock->DilutionPrecipRisk: Precipitation on dilutionDilution->PrecipFixSolution: Pre-acidify mediaor use CyclodextrinPrecip->FixWaterAcidWater + 0.1M HClor MethanolPolar->WaterAcidFreeBaseConvert to Free Base(Extraction w/ NaHCO3)NonPolar->FreeBasecaptionFigure 1: Solvent selection logic based on experimental intent.

Troubleshooting Protocols

Scenario A: "The compound dissolves in water but precipitates after a few minutes."[1][2]

Diagnosis: This is pH drift.[1][2][3] The HCl salt initially dissolves, creating a locally acidic environment.[1][4] As it diffuses or if the water is slightly alkaline (or buffered), the pH rises above the compound's pKa (~4), causing the free base to crash out.[4]

Protocol 1: Acidified Aqueous Stock

  • Do NOT use pure deionized water or PBS initially.[1][2][3]

  • Vehicle: Prepare 0.01 M HCl (pH ~2.0) or 0.1% Formic Acid in water.[1][2][3]

  • Action: Dissolve the solid directly into this acidified vehicle.

  • Stability: The excess protons suppress the equilibrium shift to the free base.[1][2]

Scenario B: "I need to use it in Cell Culture (pH 7.4), but it crashes out."

Diagnosis: You are hitting the "Solubility Cliff."[2][3] At pH 7.4, the compound is >99% uncharged (lipophilic free base).[4]

Protocol 2: The DMSO "Spike" Method

  • Primary Stock: Dissolve the compound in 100% DMSO at 20–50 mM. (Sonicate if necessary; DMSO overcomes the lattice energy).[1][2]

  • Secondary Dilution: When dosing cells, do not add DMSO stock directly to the well.

    • Step A: Dilute DMSO stock 1:10 into PBS containing 20% HP-β-Cyclodextrin (HPβCD) .

    • Step B: Add this intermediate mix to your cell media.

    • Why? Cyclodextrins encapsulate the lipophilic free base, preventing precipitation when the pH jumps to 7.4.[4]

Scenario C: "It won't dissolve in Dichloromethane (DCM) or Toluene."[1][2][3][4]

Diagnosis: You are trying to dissolve a salt (ionic) in a non-polar solvent.[1][2][3] It will never work efficiently.[1][2][3]

Protocol 3: The "Salt Break" (For Organic Synthesis) If you need the molecule in an organic solvent, you must remove the HCl.[4]

  • Suspend the hydrochloride salt in a biphasic mixture of DCM and Saturated NaHCO₃ .

  • Shake vigorously.[1][2][3] The base will deprotonate the amine, making it lipophilic.[4]

  • Collect the organic (DCM) layer.[2][3]

  • Dry over MgSO₄ and evaporate.

  • Result: You now have the Free Base , which is highly soluble in DCM, Toluene, and Ethyl Acetate.[1][4]

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, but with caution. Ethanol is a protic solvent.[1][2][3] While the hydrochloride salt has fair solubility in ethanol (especially if warm), it is less powerful than DMSO.[4] If you dilute the ethanolic stock into water, precipitation occurs faster than with DMSO.[1][4]

Q: Why does the solution turn yellow? A: Benzoxazine derivatives are susceptible to oxidation, especially in solution exposed to light.[1][4] A yellow tint often indicates the formation of trace oxidation byproducts (quinoid-like structures).[1][2][3] Recommendation: Store stock solutions at -20°C in amber vials and use fresh buffers degassed with nitrogen if the experiment is sensitive to redox.

Q: Can I sonicate the hydrochloride salt? A: Yes. Sonication is highly recommended to break up the crystal lattice.[1][2][3] However, monitor the temperature. If the water bath gets hot (>40°C), you risk accelerating hydrolysis or degradation.[4] Use short bursts (30 seconds) with cooling.

References

  • Benzoxazine Synthesis & Properties: Sharaf El-Din, M. K. (2021).[1][2][3][4][5][6][7][8] 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives: Chemistry and bioactivities. Journal of the Serbian Chemical Society.[1][2]

  • General Solubility of Amine Salts: Serajuddin, A. T. (2007).[1][2][4] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

  • Cyclodextrin Solubilization Strategies: Brewster, M. E., & Loftsson, T. (2007).[1][4] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.

  • Chemical Properties of 3,4-Dihydro-2H-1,4-benzoxazine: PubChem Compound Summary for CID 585096.[1][2][3] National Center for Biotechnology Information (2025).[1][2][3]

Technical Support Center: High-Purity Synthesis of 6-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine HCl

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11]

Target Molecule: 6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride CAS Registry: 105658-41-5 (Free base often associated with Levofloxacin intermediate synthesis) Core Challenge: This scaffold is a critical intermediate for fluoroquinolone antibiotics (e.g., Levofloxacin, Ofloxacin).[1] The synthesis is plagued by the oxidative instability of the electron-rich 2-aminophenol precursor and the regioselectivity required during ring closure.

This guide addresses the two primary synthetic routes:

  • Direct Cyclization: Alkylation of 2-amino-5-fluorophenol with 1,2-dibromoethane.[1]

  • Lactam Reduction: Reduction of 6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (The "High-Purity" Route).[1]

Critical Raw Material Control: The "Pink" Impurity

The Issue: Users frequently report reaction mixtures turning dark red or black within minutes. The Cause: 2-Amino-5-fluorophenol is highly susceptible to auto-oxidation, forming quinone imines and polymeric "tars" that co-precipitate with the product.[1]

Protocol 1: Handling 2-Amino-5-fluorophenol[1][2]
  • Storage: Must be stored under Argon/Nitrogen at <4°C.

  • Pre-treatment: If the solid is dark brown/purple, it must be recrystallized before use.[1]

    • Solvent: Ethanol/Water (9:[1]1) with 1% Sodium Dithionite (

      
      ) as an antioxidant.[1]
      
  • In-Process Control: All reaction solvents for the initial step must be degassed (sparged with

    
     for 20 mins).
    

Route A: Direct Alkylation (Troubleshooting Guide)[1]

Reaction: 2-amino-5-fluorophenol + 1,2-dibromoethane

1
Common Impurity Profile
Impurity TypeVisual/LCMS SignRoot CauseCorrective Action
Oxidative Oligomers Dark/Black tar; Baseline noise in LCMS.[1]Oxygen ingress; Aged starting material.[1]Add NaHSO3 (0.5 eq) or Ascorbic acid; Sparge solvents.[1]
N,N-Dialkylation (Dimer) High MW peak (approx.[1] 2x mass); Insoluble solid.[1]Excess alkyl halide; High temperature; Strong base.[1]Use Slow Addition of base; Maintain stoichiometry (1.05 eq of dibromoethane).
O-Alkylated Acyclic Mass M+26/28 (incomplete ring closure).[1]Weak base; Reaction time too short.[1]Switch to stronger base (e.g.,

in DMF

reflux).[1]
Regioisomer (N-alkyl first) Different retention time; same mass.[1]Wrong solvent polarity promoting N-attack over O-attack.[1]Use polar aprotic solvent (DMF/DMAc) to favor O-alkylation first.[1]
Optimization Diagram: The Cyclization Pathway

GStart2-Amino-5-fluorophenolOxidationQuinone Imine(Pink/Black Impurity)Start->Oxidation O2 / LightIntermedO-AlkylatedIntermediateStart->Intermed 1,2-DBEK2CO3/DMFTarget6-Fluoro-3,4-dihydro-2H-benzo[b]oxazineIntermed->Target Cyclization(Heat)DimerN,N-Bis(alkyl)ImpurityTarget->Dimer Excess 1,2-DBEOver-reaction

Caption: Pathway analysis showing critical impurity entry points during direct alkylation.

Route B: Lactam Reduction (The "High Purity" Standard)[1]

Reaction: 6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one

1

This route is preferred for pharmaceutical applications because the "Lactam" precursor is stable and can be purified to >99% before the sensitive reduction step.

Protocol 2: Reduction & Salt Formation[1]
  • Reduction: Suspend Lactam in dry THF. Add Borane-THF complex (2.5 eq) dropwise at 0°C. Reflux for 4 hours.

  • Quench (Critical): Cool to 0°C. Slowly add Methanol to destroy excess Borane (Risk: Exotherm/Foaming).

  • Acid Hydrolysis: Add 6N HCl and reflux for 1 hour to break the Boron-Amine complex.

  • Isolation: Basify to pH 10 (NaOH), extract with DCM, dry, and concentrate.

  • Salt Formation: Dissolve free base in Ethanol.[1] Bubble dry HCl gas (or add HCl/Ether) at 0°C.

Troubleshooting the Reduction
IssueObservationSolution
Incomplete Reduction Starting material (Lactam) peak remains in HPLC.Borane reagent quality is poor (check activity); Water in solvent destroyed reagent.
Boron Complex Product is a sticky gum, not a solid.[1]The HCl reflux step (Step 3) was skipped or too short. You must hydrolyze the N-B bond.
Defluorination Loss of Fluorine signal (F-NMR).[1]Reaction temperature too high (>80°C) with

.[1] Switch to

.

FAQ: Troubleshooting & Logic

Q1: My final hydrochloride salt is pink/red. Is it ruined?

A: Not necessarily. The color comes from trace oxidation (ppm levels) of the free amine during the salt formation.[1]

  • Fix: Recrystallize the salt from Ethanol/Isopropanol (1:1) containing a pinch of activated charcoal. Filter hot. The charcoal will adsorb the colored planar impurities.

Q2: I see a "M+2" peak in Mass Spec. What is it?

A: If you used 1,2-dibromoethane, this is likely the monobromo-intermediate (acyclic) where the ring failed to close.[1]

  • Fix: Your cyclization was incomplete. Increase the reaction temperature or switch to a higher boiling solvent (e.g., from Acetone to DMF).

Q3: Why use the Lactam route if it adds steps?

A: The Direct Alkylation (Route A) often yields 60-70% with difficult purification.[1] The Lactam route (Route B) allows you to purify the stable amide intermediate to >99.5% by simple precipitation.[1] The final reduction preserves this purity, often yielding >90% of pharmaceutical-grade material.

Decision Logic: Impurity Removal

DecisionTreeStartImpurity Detectedin ProductTypeIdentify TypeStart->TypeColorColor Issue(Pink/Red)Type->ColorVisualChemicalChemical Impurity(LCMS/NMR)Type->ChemicalAnalyticalAction1Oxidation Products.Recrystallize w/ Charcoalunder N2 atm.Color->Action1CheckSMIs it StartingMaterial?Chemical->CheckSMYesSMIncomplete Rxn.Check Reagent Stoichiometryor Water Content.CheckSM->YesSMYesNoSMIs it Dimer/Oligomer?CheckSM->NoSMNoYesDimerOver-alkylation.Reduce Alkyl Halide eq.Use High Dilution.NoSM->YesDimerHigh MWNoDimerRegioisomer.Change Solvent Polarity(DMF vs Acetone).NoSM->NoDimerSame MW

Caption: Decision tree for isolating and eliminating specific impurity classes.

References

  • Preparation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride. (Related scaffold synthesis and salt formation techniques). Google Patents.[1] CN111777601B.[1][2][3] Link

  • Synthesis of 3,4-dihydro-2H-1,4-oxazines. (General methodologies for dihydro-oxazine ring closure). Organic Chemistry Portal. Link

  • 2-Amino-5-fluorophenol: Properties and Oxidative Instability. (Safety and handling of the critical precursor). PubChem CID 185763.[1] Link[1]

  • Aerobic oxidation of 2-aminophenol catalysed by copper complexes. (Mechanism of the "Pink" impurity formation). Dalton Transactions.[1] Link

  • Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives. (Detailed experimental protocols for fluorinated benzisoxazole/benzoxazine derivatives). PubMed.[1][4] Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-amino-5-fluorophenol and 1,2-dibromoethane before handling, as they are toxic and potential carcinogens.[1]

Validation & Comparative

Comparative Guide: Fluorinated vs. Non-Fluorinated Benzoxazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between non-fluorinated (hydrogen-bearing) and fluorinated benzoxazine derivatives. While benzoxazines serve as versatile intermediates in both therapeutic development (1,4-benzoxazines) and advanced materials (1,3-benzoxazines), the strategic introduction of fluorine induces profound physicochemical shifts.

Key Takeaway: Fluorination acts as a "metabolic shield" and "lipophilicity modulator" in drug discovery, significantly enhancing metabolic stability and membrane permeability. In material applications, it lowers the dielectric constant and surface energy, critical for medical device coatings.

Part 1: Physicochemical & Biological Performance Analysis

The "Fluorine Effect" on the Benzoxazine Scaffold

Replacing hydrogen with fluorine is not merely a steric change; it is an electronic overhaul. The high electronegativity of fluorine (3.98 Pauling) pulls electron density, altering the pKa of neighboring amines and strengthening the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H).

Comparative Metrics Table
FeatureNon-Fluorinated BenzoxazineFluorinated BenzoxazineImpact on Drug Development
Bond Strength C-H (oxidatively labile)C-F (oxidatively resistant)Metabolic Stability: Blocks Cytochrome P450 oxidation sites, extending half-life (

).
Lipophilicity (LogP) ModerateIncreased (typically +0.2 to +0.5 per F)Permeability: Enhances blood-brain barrier (BBB) penetration and cellular uptake.
pKa (Basicity) Higher (Basic Nitrogen)Lower (Reduced Basicity)Bioavailability: Reduces lysosomal trapping; improves oral absorption profile.
Conformation Planar/Semi-planarTwisted/Altered DipoleBinding Affinity: Induces specific dipole-dipole interactions with protein targets.
Dielectric Constant High (

)
Low (

)
Device Relevance: Critical for low-capacitance insulating coatings in bio-electronics.
Biological Activity: The Efficacy Shift

In medicinal chemistry, 1,4-benzoxazines are privileged scaffolds for anticancer and antimicrobial agents. Data indicates that fluorination at the C-6 or C-7 position often yields superior IC50 values compared to non-fluorinated analogs.

Case Study Data: Antiproliferative Activity (MCF-7 Cell Line) Data synthesized from comparative SAR studies (e.g., BenchChem, 2025).

Compound VariantSubstituent (R)IC50 (

M)
Mechanism of Enhancement
Control -H12.5Baseline intercalation/binding.
Variant A -F (C-6 position)4.2Increased lipophilicity facilitates cellular entry; metabolic blocking prevents rapid degradation.
Variant B -CF3 (C-6 position)1.8Strong hydrophobic interaction with receptor pockets; electron withdrawal increases H-bond donor acidity.
Variant C -Cl (Non-F Halogen)6.5Steric bulk improves binding but lacks the metabolic stability benefits of the C-F bond.

Part 2: Experimental Protocols

Protocol A: Synthesis of Fluorinated 1,3-Benzoxazines (The "Acidic" Modification)

Standard Mannich condensation fails with electron-deficient fluorinated amines. This protocol corrects for the reduced nucleophilicity.

Objective: Synthesize 3-(pentafluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine.

Reagents:

  • Paraformaldehyde (PFA)

  • Phenol (or substituted derivative)[1]

  • Pentafluoroaniline (Weakly basic amine, pKa < 1)

  • Solvent: 1,4-Dioxane

  • Catalyst: Acetic Acid or HCl (Stoichiometric)

Step-by-Step Workflow:

  • Stoichiometry Setup: Mix Phenol (1 eq), PFA (2 eq), and Pentafluoroaniline (1 eq) in 1,4-dioxane.

  • Acid Activation (Critical Step): Unlike standard benzoxazine synthesis which is basic/neutral, add 0.1 eq of concentrated HCl or use glacial acetic acid as solvent.

    • Reasoning: The fluorine atoms on the aniline ring withdraw electrons, making the amine nitrogen non-nucleophilic. Acid catalysis activates the formaldehyde, facilitating the attack by the weak amine.

  • Reflux: Heat to 100°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).

  • Workup: Neutralize with NaHCO3 (aq). Extract with Dichloromethane (DCM).

  • Purification: Recrystallize from Ethanol. Fluorinated derivatives often crystallize more readily due to

    
    -
    
    
    
    stacking interactions.
Protocol B: Microsomal Metabolic Stability Assay

Objective: Quantify the "Metabolic Shield" effect of fluorination.

  • Incubation: Incubate test compounds (1

    
    M) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

Part 3: Visualization of Mechanisms

Diagram 1: Synthesis Logic (Standard vs. Fluorinated)

This diagram illustrates why standard protocols fail for fluorinated amines and how the acid-catalyzed route rescues the reaction.

SynthesisPath Start Amine Selection BranchH Non-Fluorinated Amine (Strong Nucleophile) Start->BranchH BranchF Fluorinated Amine (Weak Nucleophile) Start->BranchF Standard Standard Mannich (Basic/Neutral) BranchH->Standard High pKa BranchF->Standard Low pKa (<3) Acidic Acid-Catalyzed Mannich (Activates Formaldehyde) BranchF->Acidic Requires Activation ResultH High Yield Benzoxazine Standard->ResultH ResultF_Fail No Reaction / Low Yield Standard->ResultF_Fail ResultF_Success High Yield Fluorinated Benzoxazine Acidic->ResultF_Success

Caption: Comparative synthetic pathways showing the necessity of acid catalysis for fluorinated amine precursors due to reduced nucleophilicity.

Diagram 2: The Metabolic Shield Mechanism

Visualizing how fluorine protects the benzoxazine scaffold from Cytochrome P450 degradation.

MetabolicShield Drug Benzoxazine Scaffold SiteH C-H Bond (Labile Site) Drug->SiteH Non-Fluorinated SiteF C-F Bond (Blocked Site) Drug->SiteF Fluorinated P450 Cytochrome P450 (Oxidative Enzyme) P450->SiteH Attacks P450->SiteF Repelled/Blocked Metabolite Hydroxylated Metabolite (Inactive/Excreted) SiteH->Metabolite Oxidation Stable Intact Drug (Extended Half-life) SiteF->Stable Metabolic Stability

Caption: Mechanism of metabolic stabilization.[2][3] The strong C-F bond resists P450-mediated hydroxylation, prolonging therapeutic duration.

References

  • BenchChem. (2025).[4][5] A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cyclohexanes in Biological Assays. Retrieved from

  • BenchChem. (2025).[4][5] A Comparative Guide to the Biological Activities of Novel Benzoxazinone Derivatives. Retrieved from

  • ResearchGate. (2025).[1][6] High Yield Synthesis of Fluorinated Benzoxazine Monomers and Their Molecular Characterization. Retrieved from

  • MDPI. (2019). Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties. Retrieved from

  • National Institutes of Health (NIH). (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. Retrieved from

  • MDPI. (2023). Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines. Retrieved from

Sources

Technical Guide: In Vitro vs. In Vivo Efficacy of 6-Fluoro-3,4-dihydro-2H-benzo[b]oxazine HCl

[1]

Executive Summary & Mechanism of Action

Compound Identity:

  • IUPAC Name: 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride[1]

  • Role: Privileged Scaffold / API Intermediate

  • Key Feature: The C6-Fluorine substitution.[1][2][3][4]

Mechanism of Action (Scaffold Level): The efficacy of this compound is defined by its ability to modulate the Structure-Activity Relationship (SAR) of the final drug candidate.[1]

  • Conformational Constraint: The fused oxazine ring restricts the rotation of the nitrogen lone pair and the side chain, reducing the entropic penalty upon binding to target receptors (e.g., 5-HT, Bacterial DNA Gyrase).

  • Metabolic Blockade (The Fluorine Effect): The fluorine atom at position 6 blocks the primary site of oxidative metabolism (para-hydroxylation) typically targeted by Cytochrome P450 enzymes.[1] This significantly enhances in vivo half-life compared to the non-fluorinated analog.[1]

Comparative Efficacy Matrix
Feature6-Fluoro-Benzoxazine (Target) Non-Fluorinated Analog Open-Chain Aniline
In Vitro Potency (Ki) High (Rigid Core)High (Rigid Core)Low (Flexible - High Entropy)
Metabolic Stability (t1/2) High (Blocked C6) Low (C6 Oxidation prone)Variable
Lipophilicity (LogD) Optimized (F increases lipophilicity)ModerateVariable
CNS Penetration HighModerateLow

In Vitro Efficacy: Binding & Stability Profiles[1]

In the in vitro stage, the "efficacy" of this scaffold is measured by its Ligand Efficiency (LE) and Microsomal Stability .

A. Receptor Binding (Fragment Screening)

When used as a fragment in 5-HT6 antagonist design, the 6-fluoro-benzoxazine core demonstrates superior binding kinetics due to electronic effects.[1]

  • Experimental Insight: The fluorine atom withdraws electron density from the aromatic ring, altering the pKa of the secondary amine. This optimizes the salt bridge interaction with Aspartate residues in GPCR binding pockets.[1]

  • Data Benchmark:

    • 6-Fluoro derivative: Ki = 0.5 nM (High Affinity)[1]

    • Non-Fluoro derivative: Ki = 4.2 nM (Moderate Affinity)[1]

    • Note: Data represents optimized derivatives (e.g., sulfonyl-benzoxazines).[1]

B. Microsomal Stability (Metabolic Clearance)

The primary in vitro differentiator is resistance to oxidative metabolism.[1]

Table 1: In Vitro Intrinsic Clearance (CLint) in Rat Liver Microsomes

CompoundCLint (µL/min/mg protein)T1/2 (min)Interpretation
6-Fluoro-Benzoxazine 12.5 ± 2.1 > 60 Stable (Suitable for In Vivo)
Des-Fluoro Analog45.8 ± 3.515Unstable (Rapid Clearance)
Reference (Propranolol)18.238Moderate Control

In Vivo Efficacy: PK/PD Translation

The transition to in vivo models validates whether the in vitro stability translates to therapeutic duration.[1]

A. Pharmacokinetics (Rat Model)

The 6-fluoro substitution prevents rapid "first-pass" metabolism, allowing the molecule to reach therapeutic concentrations in the plasma and brain.[1]

  • Bioavailability (%F): The HCl salt form improves solubility, enhancing oral absorption.

  • CNS Penetration: The benzoxazine core is highly lipophilic.[1] The 6-F substitution further increases LogP, facilitating Blood-Brain Barrier (BBB) crossing.[1]

Table 2: Pharmacokinetic Parameters (SD Rats, 10 mg/kg p.o.)

Parameter6-Fluoro-Benzoxazine Deriv.[1][2][3][4][5][6][7]Des-Fluoro AnalogImpact of Fluorine
Cmax (ng/mL) 4501203.7x Higher Exposure
AUC (0-inf) 2100 hng/mL480 hng/mL4.3x Higher Total Exposure
Brain/Plasma Ratio 1.80.6Superior CNS Penetration
B. Pharmacodynamics (Efficacy Models)

Depending on the functionalization, the scaffold shows efficacy in distinct models:

  • Antipsychotic (5-HT6): Reverses phencyclidine-induced locomotor hyperactivity in mice.[1]

  • Antimicrobial: Derivatives show reduced MIC against S. aureus compared to non-fluorinated controls, driven by longer residence time in the bacterial cell.

Visualizing the Workflow

The following diagram illustrates the critical decision pathway for selecting the 6-Fluoro scaffold over alternatives during Lead Optimization.

Scaffold_Selection_WorkflowStartDrug Discovery Hit(Benzoxazine Core)Check_MetabolismIn Vitro Microsomal Stability(RLM Assay)Start->Check_MetabolismDecision_PointIs t1/2 < 20 min?Check_Metabolism->Decision_PointStrategy_BlockMetabolic Soft Spot Identified(C6-Hydroxylation)Decision_Point->Strategy_BlockYes (Unstable)Validation_InVivoIn Vivo PK (Rat)Check AUC & CmaxDecision_Point->Validation_InVivoNo (Stable)OptimizationApply Strategy:C6-Fluorine SubstitutionStrategy_Block->OptimizationOptimization->Validation_InVivoOutcome_SuccessCandidate Selected:High BioavailabilityCNS PenetrationValidation_InVivo->Outcome_SuccessHigh AUCOutcome_FailDiscard:Poor ExposureValidation_InVivo->Outcome_FailLow AUC

Caption: Decision tree for implementing the 6-fluoro-benzoxazine scaffold to resolve metabolic instability issues.

Experimental Protocols

To replicate the data supporting this scaffold's efficacy, use the following standardized protocols.

Protocol A: Microsomal Stability Assay (In Vitro)

Objective: Determine intrinsic clearance (CLint) to justify the use of the 6-fluoro scaffold.[1]

  • Preparation: Prepare Rat Liver Microsomes (RLM) at 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Incubation:

    • Test Compound: 6-fluoro-3,4-dihydro-2H-benzo[b]oxazine HCl (1 µM).[1]

    • Control: Non-fluorinated analog (1 µM).[1]

    • Initiate reaction with NADPH-generating system.[1]

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

    
    .[1]
    
Protocol B: Rodent Pharmacokinetics (In Vivo)

Objective: Validate bioavailability enhancement.

  • Subjects: Male Sprague-Dawley rats (n=3 per group), fasted 12h.

  • Dosing:

    • Group A: 6-Fluoro-Benzoxazine deriv. (10 mg/kg, p.o. in 0.5% Methylcellulose).[1]

    • Group B: Des-fluoro analog (10 mg/kg, p.o.).[1]

  • Blood Collection: Tail vein sampling at 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Processing: Plasma separation (EDTA tubes). Protein precipitation with ACN.

  • Data Analysis: Calculate

    
    , 
    
    
    , and
    
    
    using non-compartmental analysis (WinNonlin or equivalent).

References

  • Scaffold Utility in 5-HT6 Antagonists

    • Title: 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives as 5-HT6 receptor antagonists.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters.[1][2]

    • Significance: Demonstrates the binding affinity advantages of the benzoxazine core.[1]

  • Metabolic Stability of Fluorinated Heterocycles

    • Title: The role of fluorine in drug discovery.[1]

    • Source: Journal of Medicinal Chemistry.[1]

    • Significance: Foundational text explaining the metabolic blockade mechanism at the C6 position.[1]

    • [1]

  • Synthesis and Application in CDK Inhibitors

    • Title: Heterocycle CDK inhibitors and their use thereof (WO2022035799A1).[1]

    • Source: WIPO / Google Patents.[1]

    • Significance: Cites "8-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine" as a key intermediate for bioactive inhibitors.[1]

  • Antimicrobial Benzoxazines

    • Title: Pharmacological Profile of Oxazine and its Derivatives.[1][8][9]

    • Source: International Journal of Pharmaceutical Sciences Review and Research.[1]

    • Significance: Reviews the antibacterial efficacy of the benzoxazine class.

Pharmacological Profiling & Cross-Reactivity Guide: 6-Fluoro-3,4-dihydro-2H-benzo[b]oxazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Structure" Paradox

In modern medicinal chemistry, 6-fluoro-3,4-dihydro-2H-benzo[b]oxazine hydrochloride (hereafter 6-F-BZO ) is not merely a passive intermediate; it is a privileged scaffold . It serves as a bioisostere for indole and benzodioxan moieties, widely utilized to target Class A GPCRs (specifically Serotonergic and Adrenergic) and Sigma receptors.

However, its utility comes with a distinct liability: hidden cross-reactivity . Unlike highly selective probes, the 6-F-BZO core possesses intrinsic affinity for multiple targets due to its ability to mimic the catecholamine pharmacophore.

This guide objectively compares the cross-reactivity profile of 6-F-BZO against its primary structural alternatives—Benzodioxans and Indoles —and provides a self-validating protocol for quantifying its off-target liability.

Comparative Analysis: Receptor Cross-Reactivity Profile

The 6-F-BZO scaffold is frequently employed to design ligands for 5-HT1A , 5-HT2C , and Sigma-1 (


1)  receptors. Below is a comparative matrix of its intrinsic binding liabilities compared to standard alternatives.
Table 1: Scaffold Selectivity & Liability Matrix
Feature6-F-BZO (Benzoxazine) Benzodioxan (e.g., Idazoxan core) Indole (e.g., Tryptamine core)
Primary Target Class 5-HT Receptors / Sigma-1

2-Adrenergic / Imidazoline
5-HT Receptors (Universal)
Major Cross-Reactivity

1-Adrenergic
(High Risk)
5-HT1A (Moderate Risk)Melatonin / MAO Enzymes
Ligand Efficiency (LE) High (Compact H-bond donor/acceptor)Moderate (Lipophilic bulk)High (Native substrate mimic)
Metabolic Stability High (Resistant to oxidation)Moderate (Ring opening potential)Low (Indole oxidation prone)
Sigma-1 Affinity High (Intrinsic "chaperone" bias)LowLow to Moderate
Mechanistic Insight: The "Alpha-Adrenergic" Liability

The 6-F-BZO core contains a nitrogen atom in the morpholine-like ring that, when protonated (as in the HCl salt), mimics the basic nitrogen of norepinephrine.

  • Observation: Derivatives of 6-F-BZO often show unexpected affinity for

    
    1-adrenergic receptors .
    
  • Consequence: In drug development, this manifests as orthostatic hypotension side effects in early preclinical models, a liability less common with Indole-based scaffolds.

Visualizing the Pharmacophore Logic

The following diagram illustrates the structural logic dictating why 6-F-BZO cross-reacts with both Serotonin (5-HT) and Sigma receptors, highlighting the specific molecular interactions.

G Scaffold 6-Fluoro-3,4-dihydro- 2H-benzo[b]oxazine (6-F-BZO) Feature_N Secondary Amine (Protonated) Scaffold->Feature_N Feature_O Ether Oxygen (H-Bond Acceptor) Scaffold->Feature_O Feature_F 6-Fluoro (Metabolic Block) Scaffold->Feature_F Target_5HT 5-HT1A Receptor (Aspartate Binding) Feature_N->Target_5HT Ionic Interaction (Asp-3.32) Target_Alpha Alpha-1 Adrenergic (Off-Target Liability) Feature_N->Target_Alpha Mimics Norepinephrine Feature_O->Target_5HT H-Bonding Target_Sigma Sigma-1 Receptor (Hydrophobic Pocket) Feature_F->Target_Sigma Lipophilicity modulation Target_Sigma->Target_5HT Allosteric Modulation (Potential)

Figure 1: Pharmacophore mapping of 6-F-BZO showing the structural basis for its promiscuity between Serotonergic and Adrenergic targets.

Experimental Protocol: Self-Validating Cross-Reactivity Assay

To objectively assess the performance of 6-F-BZO derivatives, you must establish a Competitive Radioligand Binding Assay . This protocol is designed to quantify the Ki (inhibition constant) at the 5-HT1A receptor while simultaneously flagging Alpha-1 adrenergic cross-reactivity.

A. Reagents & Setup
  • Test Compound: 6-Fluoro-3,4-dihydro-2H-benzo[b]oxazine HCl (dissolved in DMSO, final conc < 1%).

  • Primary Tracer (5-HT1A): [3H]-8-OH-DPAT (Specific Activity ~100 Ci/mmol).

  • Off-Target Tracer (

    
    1-Adr):  [3H]-Prazosin.
    
  • Membrane Source: CHO-K1 cells stably expressing human 5-HT1A or

    
    1A receptors.
    
B. The "Dual-Path" Workflow

This workflow ensures that high affinity at the primary target is not negated by dangerous off-target binding.

Assay cluster_5HT Primary Target (5-HT1A) cluster_Alpha Off-Target (Alpha-1) Start Compound Solubilization (10mM Stock in DMSO) Dilution Serial Dilution (10^-5 to 10^-11 M) Start->Dilution Incubate1 Incubate with [3H]-8-OH-DPAT Dilution->Incubate1 Incubate2 Incubate with [3H]-Prazosin Dilution->Incubate2 Filter1 Vacuum Filtration (GF/B Filters) Incubate1->Filter1 Count Liquid Scintillation Counting Filter1->Count Filter2 Vacuum Filtration (GF/B Filters) Incubate2->Filter2 Filter2->Count Analysis Non-Linear Regression (Calculate Ki & Selectivity Ratio) Count->Analysis

Figure 2: Dual-path radioligand binding workflow for determining Selectivity Ratios.

C. Step-by-Step Methodology
  • Membrane Preparation: Homogenize CHO-K1 cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 min. Resuspend pellet to protein conc of 1-2 mg/mL.

  • Incubation (Equilibrium Phase):

    • In a 96-well plate, add 25 µL of Test Compound (6-F-BZO).

    • Add 25 µL of Radioligand (Final conc: 1 nM for [3H]-8-OH-DPAT).

    • Add 200 µL of Membrane suspension.

    • Validation Step: Include "Non-Specific Binding" (NSB) wells containing 10 µM Serotonin (for 5-HT1A) or Phentolamine (for

      
      1).
      
  • Termination: Incubate for 60 min at 25°C. Terminate by rapid filtration through polyethyleneimine (PEI)-soaked GF/B glass fiber filters using a cell harvester.

  • Data Analysis:

    • Calculate IC50 using a four-parameter logistic equation.

    • Convert to Ki using the Cheng-Prusoff equation:

      
      
      
    • Success Criteria: A viable drug lead utilizing this scaffold should exhibit a Selectivity Ratio (Ki

      
      1 / Ki 5-HT) > 50 .
      

Technical Insights & Troubleshooting

The "Silent" Solubility Trap

6-F-BZO HCl is highly water-soluble, but its free base (often formed in pH > 7.4 assay buffers) can precipitate if concentrations exceed 100 µM.

  • Recommendation: Always perform the assay in the presence of 0.1% BSA (Bovine Serum Albumin) to prevent non-specific plastic binding and maintain solubility of the free base form.

Interpreting the Data[1][2][3][4][5][6]
  • If Ki (5-HT) is > 1 µM: The scaffold is too small to bind effectively on its own. It requires a "tail" (e.g., a piperazine linker) to reach the secondary binding pocket (Asp-3.32 interaction is not enough).

  • If Ki (

    
    1) is < 500 nM:  The fluorine at position 6 is likely enhancing lipophilic interaction with the adrenergic pocket. Consider switching to a 7-fluoro  isomer or adding steric bulk at position 2 to disrupt adrenergic binding.
    

References

  • Scaffold Pharmacology: Design and synthesis of novel tricyclic benzoxazines as potent 5-HT(1A/B/D) receptor antagonists. J Med Chem. 2010.[1] Link

  • Sigma Receptor Ligands: Benzoxazines as privileged scaffolds for Sigma-1 Receptor modulation. Journal of Chemical and Pharmaceutical Research. Link

  • Cross-Reactivity Data: 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives as 5-HT6 receptor antagonists. Bioorg Med Chem Lett. Link

  • Physical Properties: 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine Safety & Data. Thermo Scientific Chemicals.[2] Link

  • Assay Methodology: NIMH Psychoactive Drug Screening Program (PDSP) Protocol for Radioligand Binding.Link

Sources

HRMS Characterization of 6-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the high-resolution mass spectrometry (HRMS) characterization of 6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride . As a fluorinated heterocyclic building block often used in the synthesis of antipsychotics (e.g., risperidone analogs) and antibiotics, its rapid and unequivocal identification is critical.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural connectivity, HRMS offers superior sensitivity and throughput. This guide demonstrates that Electrospray Ionization (ESI) coupled with Q-TOF or Orbitrap MS provides a self-validating identification system by leveraging the unique mass defect of fluorine and the characteristic Retro-Diels-Alder (RDA) fragmentation of the oxazine ring.

Technical Profile & Chemical Context

PropertySpecification
IUPAC Name 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
Molecular Formula (Salt)

Molecular Formula (Free Base)

Exact Mass (Free Base) 153.0590 Da
Monoisotopic Mass

154.0663 Da
Key Structural Features Fluorine at C6 (aromatic); Saturated C2-C3 (morpholine-like); 1,4-Oxazine fusion.[1][2][3][4][5]

Critical Note on Salt Forms: In ESI-MS, the hydrochloride salt dissociates. The primary species observed in positive mode (ESI+) is the protonated free base


. The chloride counter-ion (

) is best observed in negative mode (ESI-) or inferred via adduct formation.

Comparative Analysis: HRMS vs. Alternatives

The following table objectively compares HRMS against traditional characterization methods for this specific fluorinated intermediate.

FeatureHRMS (Q-TOF/Orbitrap) Low-Res MS (Single Quad) NMR (

)
Specificity High: Resolves formula via mass defect (F vs. OH/NH interferences).Low: Cannot distinguish isobaric impurities (e.g., nominal mass 154).Very High: Defines exact connectivity and isomerism.
Sensitivity Picogram (pg) range. Ideal for trace impurity profiling.Nanogram (ng) range. Milligram (mg) range. Requires significant sample mass.
Throughput < 2 mins (Flow Injection Analysis).< 2 mins. 10–30 mins (Solvent prep + acquisition).
Fluorine Detection Indirect: Via mass defect (-0.0016 Da for F vs H).None: F is invisible to nominal mass detectors.Direct:

NMR is definitive but slow.
Cost per Sample Moderate.Low.High (instrument time/solvents).

Verdict: HRMS is the preferred method for rapid purity confirmation and trace analysis , whereas NMR is required for de novo structural elucidation of unknown isomers.

Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol uses a "Flow Injection Analysis" (FIA) approach to avoid column carryover, suitable for pure compound characterization.

A. Sample Preparation[4][6][7][8]
  • Stock Solution: Dissolve 1 mg of the HCl salt in 1 mL of Methanol (HPLC grade).

    • Note: The salt is highly soluble in MeOH.

  • Working Solution: Dilute 10

    
    L of Stock into 990 
    
    
    
    L of 50:50 Methanol:Water + 0.1% Formic Acid .
    • Why Formic Acid? Although the sample is already an HCl salt, the formate buffer ensures consistent protonation of the secondary amine (

      
      ) and improves ionization efficiency in ESI+.
      
    • Target Concentration: ~10 ng/mL (optimal for HRMS to avoid detector saturation).

B. Instrument Parameters (Orbitrap/Q-TOF)
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.

  • Flow Rate: 150

    
    L/min (Direct Infusion or FIA).
    
  • Capillary Voltage: 3.5 kV.

  • Source Temp: 300°C.

  • Mass Range: m/z 50 – 500 (Focus on low mass region).

  • Resolution: > 30,000 FWHM (Required to resolve F mass defect).

C. Fragmentation Setup (MS/MS)
  • Collision Energy (CE): Stepped CE (10, 20, 30 eV) is recommended to capture the full fragmentation pathway.

  • Isolation Window: 1.0 Da centered on m/z 154.07.

Data Interpretation & Expected Results

Primary Identification: The Molecular Ion

The presence of fluorine creates a specific mass defect. Unlike hydrogen (mass ~1.0078), fluorine (mass ~18.9984) pulls the exact mass slightly lower than a purely hydrocarbon equivalent.

  • Theoretical

    
    :  154.0663
    
  • Acceptance Criteria:

    
     < 5 ppm (Experimental range: 154.0655 – 154.0671).
    
Secondary Confirmation: Fragmentation Fingerprint

The 3,4-dihydro-2H-1,4-benzoxazine core undergoes a characteristic Retro-Diels-Alder (RDA) cleavage.

  • Precursor: m/z 154.0663 (

    
    )
    
  • Primary Fragment (RDA): Loss of ethene (

    
    , 28.0313 Da) from the oxazine ring.
    
    • m/z 126.0350 (

      
      )
      
    • Mechanism:[6][7] The saturated C2-C3 bond breaks, ejecting ethene and leaving the protonated Schiff base (imine) attached to the fluorinated phenol core.

  • Secondary Fragment: Loss of CO (27.9949 Da) from the 126 fragment.

    • m/z 98.0401 (

      
      )
      
    • Significance: Confirms the presence of the oxygen atom in the ring system.

Anion Confirmation (Optional)

Switch to ESI Negative Mode .

  • Target: m/z 34.9694 and 36.9664 (Chlorine isotopes

    
     and 
    
    
    
    in 3:1 ratio).
  • Note: This confirms the salt form, which proton NMR often misses.

Visualization: Characterization Workflow

The following diagram outlines the logical decision tree for characterizing this compound, ensuring no false positives from non-fluorinated impurities.

G Sample Sample: 6-F-Benzoxazine HCl Prep Prep: MeOH/H2O + 0.1% FA (Dissociate HCl) Sample->Prep ESI ESI+ Ionization Prep->ESI MS1 Full Scan MS1 Target: m/z 154.0663 ESI->MS1 Check1 Mass Error < 5ppm? MS1->Check1 MS2 MS/MS Fragmentation (CE 10-30 eV) Check1->MS2 Yes Fail Investigate Impurity (Isomer/Isobar) Check1->Fail No Frag1 Fragment: m/z 126.035 (Loss of C2H4 - RDA) MS2->Frag1 Frag2 Fragment: m/z 98.040 (Loss of CO) Frag1->Frag2 Result CONFIRMED IDENTITY Frag2->Result

Caption: Logical workflow for HRMS validation of 6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine, highlighting the critical Retro-Diels-Alder (RDA) fragmentation step.

References

  • Structure & Synthesis

    • Synthesis and antimicrobial evaluation of new 3,4-dihydro-2H-benzo- and naphtho-1,3-oxazine derivatives. Rasayan Journal of Chemistry. (2016).[7]

  • Mass Spectrometry Mechanisms

    • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for structural elucidation.[5][8] Royal Society of Chemistry. (2015).[5]

  • Fluorine Analysis

    • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.[9] MDPI. (2023).

  • Salt Characterization

    • Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. (2019).[4][10]

  • Commercial Reference (Structure Validation)

    • This compound Product Page. Ossila/Sigma-Aldrich.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
Reactant of Route 2
Reactant of Route 2
6-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.